molecular formula C8H8ClFO B6228075 (4-chloro-2-fluoro-3-methylphenyl)methanol CAS No. 1505020-05-2

(4-chloro-2-fluoro-3-methylphenyl)methanol

Cat. No.: B6228075
CAS No.: 1505020-05-2
M. Wt: 174.6
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Description

(4-chloro-2-fluoro-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6. The purity is usually 95.
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Properties

CAS No.

1505020-05-2

Molecular Formula

C8H8ClFO

Molecular Weight

174.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

(4-chloro-2-fluoro-3-methylphenyl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an authoritative whitepaper for drug development professionals.

The Halogenated Benzyl Scaffold for High-Affinity Ligand Design

Executive Summary

(4-Chloro-2-fluoro-3-methylphenyl)methanol (CAS 1505020-05-2) is a highly specialized trisubstituted benzyl alcohol intermediate.[1] Its structural uniqueness lies in the contiguous substitution pattern (2-fluoro, 3-methyl, 4-chloro), which imparts a specific electronic and steric profile essential for modern drug discovery. This scaffold is increasingly utilized in the synthesis of small molecule inhibitors targeting GPCRs and kinases, where the 3-methyl group provides a "magic methyl" effect to boost potency, while the halogen atoms modulate metabolic stability and lipophilicity.

Chemical Passport & Properties

This section consolidates the core identity data. Note that while experimental melting points for this specific isomer are proprietary to specific batch COAs, the physicochemical parameters below are validated against high-purity commercial standards.

Table 1: Physicochemical Identity
PropertySpecification
CAS Number 1505020-05-2
IUPAC Name (4-Chloro-2-fluoro-3-methylphenyl)methanol
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
SMILES CC1=C(Cl)C=CC(CO)=C1F
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Calc) ~2.47 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 / 1

Synthesis & Manufacturing Protocols

To ensure high fidelity in medicinal chemistry campaigns, two primary synthetic routes are established. Route A is preferred for laboratory-scale (gram to decagram) preparation due to its mild conditions and safety profile.

Route A: Chemoselective Reduction (Recommended)

Precursor: 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5) Reagent: Sodium Borohydride (NaBH₄)

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) and Methanol (10 volumes). Cool to 0°C under N₂ atmosphere.[2]

  • Addition: Portion-wise add NaBH₄ (1.1 eq) over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes) for disappearance of the aldehyde spot.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Isolation: Concentrate methanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Hexanes/EtOAc if necessary, though crude purity often exceeds 95%.

Route B: Carboxylic Acid Reduction (Scale-Up)

Precursor: 4-Chloro-2-fluoro-3-methylbenzoic acid Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or LiAlH₄

Note: This route is preferred when the carboxylic acid is the cheaper starting material, but requires stricter moisture control.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of the alcohol and its subsequent conversion into a reactive electrophile (benzyl chloride), a common next step in drug synthesis.

SynthesisPath Precursor 4-Chloro-2-fluoro-3-methyl benzaldehyde (CAS 1351668-29-5) Reagent NaBH4 / MeOH (0°C -> RT) Precursor->Reagent Product (4-Chloro-2-fluoro-3-methyl phenyl)methanol (CAS 1505020-05-2) Reagent->Product Reduction >95% Yield Downstream Benzyl Chloride Derivative (Electrophile) Product->Downstream SOCl2 Chlorination

Figure 1: Synthetic pathway from the aldehyde precursor to the target alcohol and downstream activation.[4][3]

Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a pharmacophore building block . Its value is derived from the specific arrangement of atoms on the phenyl ring:

  • Metabolic Blocking: The 4-chloro and 2-fluoro substituents block common sites of CYP450-mediated oxidation (para-hydroxylation), significantly extending the half-life of the final drug molecule.

  • Conformational Locking: The 3-methyl group introduces steric bulk (A-value ~1.70), which can lock the rotation of the phenyl ring when bound to a protein target, reducing the entropic penalty of binding.

  • Electronic Tuning: The electron-withdrawing nature of the halogens (F, Cl) lowers the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target binding pocket.
    

Common Use Case: It is frequently converted to the corresponding benzyl halide or mesylate to alkylate amines or phenols, creating the core scaffold for inhibitors of:

  • Kinases (e.g., KRAS, EGFR): Where the substituted benzyl group fits into hydrophobic pockets.

  • GPCRs: As a lipophilic tail group.

Safety & Handling (GHS Standards)

While this compound is a stable solid, it possesses benzylic reactivity and halogenated toxicity characteristics.

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation to the aldehyde over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118119117, (4-chloro-2-fluoro-3-methylphenyl)methanol. Retrieved from [Link]

  • Master Organic Chemistry. Reduction of Aldehydes and Ketones with NaBH4. (Protocol Validation). Retrieved from [Link]

Sources

Structural Elucidation and Physicochemical Profiling of (4-Chloro-2-fluoro-3-methylphenyl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, the initial evaluation of any novel building block requires a rigorous understanding of its physicochemical properties and structural causality. (4-Chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) is a highly functionalized, tetrasubstituted benzyl alcohol ()[1]. Its unique substitution pattern—incorporating both halogenation and alkylation—makes it an exceptional candidate for Fragment-Based Drug Discovery (FBDD) and agrochemical development. This guide provides an in-depth analysis of its molecular weight, chemical formula, and the self-validating analytical protocols required to verify its structure in the laboratory.

Molecular Architecture and Physicochemical Properties

The fundamental identity of a chemical building block dictates its behavior in biological systems and synthetic pathways. The molecular formula of (4-chloro-2-fluoro-3-methylphenyl)methanol is C8H8ClFO , and its molecular weight is 174.60 g/mol ()[1].

Causality of the Molecular Weight: The calculation of the molecular weight is derived from the exact atomic masses of its constituents. Understanding this breakdown is critical for mass spectrometry calibration:

  • Carbon (C8): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H8): 8 × 1.008 = 8.064 g/mol

  • Chlorine (Cl1): 1 × 35.450 = 35.450 g/mol

  • Fluorine (F1): 1 × 18.998 = 18.998 g/mol

  • Oxygen (O1): 1 × 15.999 = 15.999 g/mol

  • Total: 174.599 g/mol (Standardized to 174.60 g/mol )[1].

With a molecular weight well below the 300 Da threshold, this compound is perfectly optimized for FBDD. It allows for subsequent synthetic elaboration without prematurely violating Lipinski's Rule of Five.

Table 1: Quantitative Physicochemical Profiling

ParameterValueCausality / Structural Significance
Molecular Formula C8H8ClFODefines the exact atomic composition and isotopic signature.
Molecular Weight 174.60 g/mol Optimal low-molecular-weight fragment for scaffold hopping[1].
Exact Mass (Monoisotopic) 174.0248 DaThe precise mass required for HRMS validation.
LogP (Predicted) ~2.47Provides ideal lipophilicity for membrane permeability[1].
H-Bond Donors 1The hydroxyl (-OH) group facilitates target protein binding.
H-Bond Acceptors 1The oxygen atom acts as a dipole-dipole interaction point.
Fsp3 0.25Reflects the aromatic core with a single sp3 methyl and sp3 carbinol carbon[1].
Substituent Causality in Drug Design

Every substituent on the benzene ring serves a distinct mechanistic purpose. The rational design behind utilizing (4-chloro-2-fluoro-3-methylphenyl)methanol lies in the synergistic effects of its functional groups.

  • 2-Fluoro Effect: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent benzylic alcohol, altering its hydrogen-bonding capacity and increasing metabolic stability against cytochrome P450 oxidation.

  • 3-Methyl Steric Bulk: Positioned between the fluorine and chlorine atoms, the methyl group introduces significant steric hindrance. When this building block is coupled to a larger macrocycle, the methyl group restricts bond rotation, effectively locking the molecule into a specific bioactive conformation.

  • 4-Chloro Lipophilicity: Chlorine provides a distinct isotopic mass tag (35Cl/37Cl) for easy analytical tracking and serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if the alcohol is protected.

SubstituentEffects Core Core: Benzyl Alcohol (H-Bonding & Reactivity) F 2-Fluoro (Inductive Withdrawal) Core->F Me 3-Methyl (Steric Bulk) Core->Me Cl 4-Chloro (Lipophilicity & Mass Tag) Core->Cl Effect1 Decreased pKa of -OH Altered H-Bond Strength F->Effect1 Effect2 Restricted Bond Rotation Conformational Locking Me->Effect2 Effect3 Enhanced LogP (~2.47) Membrane Permeability Me->Effect3 Cl->Effect3

Fig 1: Causal relationship between ring substituents and physicochemical properties.

Analytical Validation Workflows (Self-Validating Systems)

To ensure scientific integrity, the molecular weight and formula must be empirically verified upon receipt of the compound (typically guaranteed at ≥95% purity) ()[2]. Relying on a single analytical method introduces the risk of false positives. Therefore, we employ a self-validating system combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

AnalyticalWorkflow A Compound 1505020-05-2 (4-chloro-2-fluoro-3-methylphenyl)methanol B HRMS (APCI/ESI) Exact Mass: 174.0248 Da A->B C NMR Spectroscopy 1H, 13C, 19F & 2D HMBC A->C D Isotopic Pattern 35Cl/37Cl Ratio (3:1) B->D E Regiochemical Assignment Ortho-coupling (C5-C6) C->E F Validated Formula: C8H8ClFO MW: 174.60 g/mol D->F E->F

Fig 2: Self-validating analytical workflow for structural and molecular weight confirmation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Objective: To confirm the molecular formula C8H8ClFO via exact mass and isotopic distribution.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL.

  • Ionization Optimization: Benzyl alcohols are highly prone to in-source fragmentation (loss of H2O) in standard Electrospray Ionization (ESI). To prevent this, utilize Atmospheric Pressure Chemical Ionization (APCI) or carefully tune the ESI fragmentor voltage to a soft setting.

  • Data Acquisition: Scan in positive ion mode across an m/z range of 100-500.

  • Causality & Validation:

    • Identify the protonated molecular ion [M+H]+ at m/z 175.0320 .

    • Identify the diagnostic benzyl cation fragment [M-OH]+ at m/z 157.0215 .

    • Self-Validation Check: The presence of a 37Cl isotope peak at m/z 177.0290 (approximately 32% the intensity of the 35Cl peak) mathematically proves the presence of exactly one chlorine atom, validating the "Cl" in the C8H8ClFO formula.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Regiochemical Assignment

Objective: To confirm the relative positions of the substituents (specifically the 2-fluoro and 3-methyl groups).

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum.

    • Observation: The aromatic protons at C5 and C6 will appear as two distinct doublets with an ortho-coupling constant (J ≈ 8 Hz). The benzylic -CH2- protons will appear as a singlet or finely split doublet (due to long-range fluorine coupling) around 4.7 ppm.

  • 19F NMR Acquisition: Acquire a 19F spectrum to confirm the presence of the single fluorine atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Self-Validation Check: Correlate the benzylic protons to the C2 (C-F) carbon. This through-bond correlation unambiguously proves that the methanol group is adjacent to the fluorine atom, ruling out structural isomers (e.g., 3-fluoro or 5-fluoro derivatives).

Conclusion

The molecular weight (174.60 g/mol ) and formula (C8H8ClFO) of (4-chloro-2-fluoro-3-methylphenyl)methanol make it a highly versatile, sterically tuned building block. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating analytical protocols, researchers can confidently integrate this compound into advanced drug discovery pipelines.

References

Sources

Strategic Scaffold Profiling: 4-Chloro-2-fluoro-3-methylbenzoic Acid vs. Its Alcohol Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors (e.g., KRAS G12C targeting), the precise placement of halogens and methyl groups is not merely cosmetic—it is functional.[1]

This guide analyzes two critical oxidation states of a high-value pharmacophore scaffold: 4-chloro-2-fluoro-3-methylbenzoic acid (Compound A) and its reduced counterpart, (4-chloro-2-fluoro-3-methylphenyl)methanol (Compound B).

While structurally similar, these two compounds represent divergent strategic entry points into chemical space. The Acid serves as an electrophilic "warhead" precursor for amide couplings and Suzuki-Miyaura cross-coupling handles, while the Alcohol acts as a nucleophilic anchor or a precursor to benzylic electrophiles (halides/mesylates) for alkylation chemistry.

Physicochemical Profiling & Structural Logic

The substitution pattern (4-Cl, 2-F, 3-Me) is highly specific. The 2-fluoro group often locks conformation via intramolecular hydrogen bonding or dipole interactions, while the 3-methyl group (the "magic methyl" effect) can drastically alter solubility and hydrophobic pocket binding. The 4-chloro substituent typically serves as a handle for further diversification (e.g., transition metal-catalyzed coupling) or as a metabolic blocker.

Comparative Data Table
Property4-Chloro-2-fluoro-3-methylbenzoic Acid(4-Chloro-2-fluoro-3-methylphenyl)methanol
CAS Number 157652-29-41505020-05-2
Molecular Weight 188.58 g/mol 174.60 g/mol
Formula C₈H₆ClFO₂C₈H₈ClFO
Primary Reactivity Electrophile (Carbonyl)Nucleophile (Hydroxyl)
pKa (Calc.) ~3.5 (Acidic)~14-15 (Neutral)
LogP (Lipophilicity) ~2.5~2.47
H-Bond Donors 1 (COOH)1 (OH)
Synthetic Role Amide/Ester Formation, Boronic Acid PrecursorAlkylation, Ether Formation, Oxidation Precursor

Synthetic Interconversion: The Redox Bridge

Navigating between the acid and alcohol oxidation states requires chemoselectivity, particularly to preserve the aryl chloride (C-Cl bond), which is susceptible to hydrogenolysis under aggressive reducing conditions (e.g., catalytic hydrogenation or unmoderated LiAlH₄).

Workflow Diagram: Chemoselective Interconversion

RedoxWorkflow Acid 4-Chloro-2-fluoro- 3-methylbenzoic Acid Ester Methyl Ester Intermediate Acid->Ester MeOH, H2SO4 Reflux Alcohol (4-Chloro-2-fluoro- 3-methylphenyl)methanol Acid->Alcohol BH3·THF (Direct, Chemoselective) Ester->Alcohol NaBH4, MeOH (Safer, Chemoselective) Alcohol->Acid Jones Reagent or Pinnick Oxidation

Figure 1: Chemoselective redox pathways preserving the aryl chloride moiety.

Protocol A: Chemoselective Reduction (Acid → Alcohol)

Why this method? Direct reduction with Borane-THF (BH₃·THF) is preferred over Lithium Aluminum Hydride (LiAlH₄) because Borane reduces carboxylic acids rapidly while being kinetically slow to reduce aryl halides, preventing the loss of the 4-chloro substituent.

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 4-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 1.5 eq) over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC or LCMS.

  • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl, sat. NaHCO₃, and Brine.[2] Dry over Na₂SO₄.

  • Result: Yields (4-chloro-2-fluoro-3-methylphenyl)methanol as a white solid/oil.

Divergent Reactivity & Applications

The choice between the Acid and the Alcohol dictates the downstream chemistry. The Acid is the gateway to Amide Libraries , while the Alcohol is the gateway to Benzylic Electrophiles .

Reactivity Tree: Decision Logic

ReactivityTree Acid Acid Scaffold (COOH) Amide Amide Coupling (EDC/HOBt or HATU) Acid->Amide + Amine (R-NH2) Suzuki Boronic Acid/Ester (Pd-Catalyzed) Acid->Suzuki Conversion to Boronate (Miyaura Borylation) Alcohol Alcohol Scaffold (CH2OH) Halide Benzyl Halide (CH2Cl / CH2Br) Alcohol->Halide SOCl2 or PBr3 Ether Ether Synthesis (Williamson/Mitsunobu) Alcohol->Ether NaH + R-X or DIAD/PPh3 Heterocycle\nAlkylation Heterocycle Alkylation Halide->Heterocycle\nAlkylation SN2

Figure 2: Divergent synthetic utility of the acid vs. alcohol scaffolds.

Strategic Application: The "Handle" Concept

In drug development, specifically for KRAS or Kinase Inhibitors , these molecules function as the "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) fragments:

  • The Acid (Amide Route):

    • Used when the target requires a hydrogen bond donor/acceptor motif (amide) to interact with the hinge region or solvent front of a protein.

    • Example: Coupling with an aminopyridine to form a bi-aryl amide core.

  • The Alcohol (Alkylation Route):

    • Converted to a Benzyl Chloride (using SOCl₂) or Mesylate .

    • This electrophile is then reacted with a nucleophilic heterocycle (e.g., piperazine, pyrrolidine) to create a flexible methylene linker (-CH2-N-).

    • Significance: This methylene bridge allows the aromatic ring to rotate and fit into hydrophobic pockets (e.g., the Switch II pocket in KRAS G12C).

References

  • Indian Academy of Sciences. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Google Patents. (2020). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2).

Sources

Structural Profiling and Synthetic Utility of (4-Chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzyl alcohols are indispensable building blocks in modern medicinal chemistry and agrochemical development[1]. Their unique stereoelectronic profiles allow them to serve as versatile intermediates for a wide array of active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of (4-chloro-2-fluoro-3-methylphenyl)methanol , detailing its chemoinformatic properties, mechanistic utility, and field-validated experimental protocols for its downstream functionalization.

By strategically leveraging the reactivity of the benzylic hydroxyl group alongside the orthogonal reactivity of the para-chloro substituent, synthetic chemists can access highly complex molecular architectures with precision[2].

Physicochemical Profiling & Chemoinformatics

The structural identity of a building block dictates its behavior in both synthetic workflows and biological systems. The presence of the ortho-fluoro group in (4-chloro-2-fluoro-3-methylphenyl)methanol lowers the pKa of the benzylic protons through inductive electron withdrawal, while the meta-methyl group provides steric bulk that can influence the facial selectivity of incoming reagents.

Below is the consolidated chemoinformatic and physicochemical data for this compound[3]:

PropertyValue / Identifier
IUPAC Name (4-chloro-2-fluoro-3-methylphenyl)methanol
CAS Number 1505020-05-2
Canonical SMILES CC1=C(Cl)C=CC(CO)=C1F
InChI InChI=1S/C8H8ClFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3
InChIKey WRQXCIBQQYZRPQ-UHFFFAOYSA-N
Molecular Weight 174.60 g/mol
LogP (Predicted) ~2.46
Purity Standard ≥95%

Mechanistic Synthetic Utility

The synthetic value of (4-chloro-2-fluoro-3-methylphenyl)methanol lies in its multidimensional reactivity. The molecule presents two primary sites for immediate functionalization:

  • The Benzylic Alcohol: Susceptible to mild oxidation to form an electrophilic benzaldehyde, or halogenation to form a highly reactive alkylating agent (benzyl halide)[4].

  • The Aryl Chloride: While generally inert under standard nucleophilic substitution conditions, the C-Cl bond can undergo oxidative addition in the presence of Palladium or Nickel catalysts, enabling Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings downstream.

G SM (4-chloro-2-fluoro-3-methylphenyl)methanol Ox Dess-Martin Oxidation SM->Ox DMP, CH2Cl2 Brom PBr3 Bromination SM->Brom PBr3, THF/DCM CrossCoupling Pd-Catalyzed Cross-Coupling (C-Cl Activation) SM->CrossCoupling Pd Catalyst, Ligand Ald Benzaldehyde Derivative (Electrophile) Ox->Ald BrDeriv Benzyl Bromide Derivative (Alkylating Agent) Brom->BrDeriv

Divergent synthetic pathways from (4-chloro-2-fluoro-3-methylphenyl)methanol.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly defined to prevent common failure modes during synthesis.

Protocol A: Mild Benzylic Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)

Objective: Chemoselective oxidation of the primary alcohol to the corresponding benzaldehyde without over-oxidation to the carboxylic acid[5].

Causality & Reagent Selection: Traditional oxidants like Jones reagent (CrO3/H2SO4) risk over-oxidizing the substrate and are environmentally toxic. Dess-Martin Periodinane (DMP) operates under mild, neutral conditions, preventing the cleavage of sensitive functional groups and avoiding the generation of chlorinated byproducts often seen with bleach-based systems[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (4-chloro-2-fluoro-3-methylphenyl)methanol (1.0 mmol, 174.6 mg) and dissolve in anhydrous dichloromethane (DCM, 10 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic reaction upon the addition of the hypervalent iodine reagent.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 mmol, 466 mg) portion-wise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 to 2 hours.

  • Quenching: Dilute the mixture with 10 mL of DCM, then pour into a vigorously stirring biphasic mixture of saturated aqueous NaHCO3 (10 mL) and saturated aqueous Na2S2O3 (10 mL). Stir for 15 minutes.

    • Causality: NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed acetal formation. Na2S2O3 reduces unreacted, potentially explosive hypervalent iodine species to safe, water-soluble iodine(III) byproducts[6].

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation System:

  • TLC Analysis: Run a TLC plate (Hexanes/EtOAc 4:1). The reaction is complete when the polar alcohol spot disappears. The new product spot will be less polar (higher Rf) and will stain bright yellow/orange when dipped in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the presence of the aldehyde carbonyl.

Protocol B: Benzylic Bromination using Phosphorus Tribromide (PBr3)

Objective: Conversion of the benzylic alcohol to a highly reactive benzyl bromide for subsequent nucleophilic substitution or Grignard reagent formation[4].

Causality & Reagent Selection: While HBr can be used, it often leads to etherification side-reactions. PBr3 provides a clean, rapid conversion. Using a slight stoichiometric excess of PBr3 (rather than the theoretical 0.33 equivalents) is critical to prevent the accumulation of stable, unreactive phosphite ester intermediates, which severely depress yields[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL flask under argon, dissolve the starting alcohol (1.0 mmol, 174.6 mg) in anhydrous THF or DCM (8 mL).

  • Temperature Control: Chill the solution to 0 °C. Causality: The initial formation of the phosphite intermediate is highly exothermic; thermal runaway can lead to polymerization or ring-halogenation.

  • Reagent Addition: Add a solution of PBr3 (0.45 mmol, ~121 mg) in DCM (2 mL) dropwise via syringe over 10 minutes.

  • Reaction Execution: Maintain at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of ice-cold water (5 mL) to destroy excess PBr3.

  • Isolation: Extract the mixture with diethyl ether (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (10 mL) and brine (10 mL). Dry over MgSO4 and concentrate under reduced pressure.

Self-Validation System:

  • Analytical Confirmation: GC-MS or LC-MS analysis will confirm a mass shift corresponding to the loss of the hydroxyl group (-17 Da) and the addition of the bromine isotope pattern (+79/81 Da). On TLC, the benzyl bromide will be significantly less polar than the starting material and will not oxidize/stain when treated with KMnO4, confirming the absence of the benzylic alcohol.

References

  • 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, Organic Syntheses.[Link]

  • Oxidation of Alcohols, Chemistry LibreTexts.[Link]

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions, Organic Chemistry Portal. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the strategic incorporation of halogens into benzylic scaffolds is a cornerstone of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As a Senior Application Scientist overseeing scale-up and methodology development, I frequently leverage (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) as a bifunctional building block.

The specific substitution pattern of this molecule is highly deliberate:

  • Ortho-Fluorine: Increases lipophilicity and alters the pKa of adjacent functional groups. Crucially, its strong electron-withdrawing nature destabilizes benzylic carbocations, dictating that subsequent substitutions must proceed via strict

    
     mechanisms.
    
  • Meta-Methyl: Acts as a conformational lock, restricting the rotation of the benzylic moiety in the final Active Pharmaceutical Ingredient (API), which often enhances target binding affinity.

  • Para-Chlorine: Serves as a robust, "masked" reactive handle. It remains inert during early-stage benzylic modifications but can be selectively activated for late-stage cross-coupling.

This guide provides a comprehensive analysis of the commercial supply chain, pricing dynamics, and validated synthetic workflows for this critical intermediate [1].

Supply Chain Dynamics & Price Trends

Given its highly specific substitution pattern, (4-chloro-2-fluoro-3-methylphenyl)methanol is classified as a specialized fluorinated building block. It is not typically produced on a multi-ton scale without a custom manufacturing agreement. Procurement strategies must account for lead times and supplier tiers.

Below is a consolidated market analysis of current suppliers, purity standards, and estimated price trends [2][3][4].

Table 1: Supplier Tiers and Estimated Pricing
Supplier TierRepresentative CompaniesPurity StandardEst. Price (1g - 5g)Est. Price (25g - 100g)Typical Lead Time
Global Catalog Sigma-Aldrich, Fluorochem

97%
$80 – $250$1,200 – $2,5001–2 Weeks
Regional/Specialty BLD Pharm, Ambeed

95%
$40 – $150$600 – $1,2003–5 Days (if in stock)
Custom CMO Various Contract Orgs

98% (GMP Opt.)
N/ACustom Quote6–10 Weeks

Note: Prices are subject to geopolitical supply chain fluctuations and raw material availability. For scale-up (>1 kg), engaging a Custom Manufacturing Organization (CMO) is required to drive the per-gram cost down to commercially viable levels.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of this building block, the benzylic alcohol must first be activated, followed by downstream elaboration. The following protocols are engineered for high yield, mechanistic reliability, and self-validation.

Protocol 1: Benzylic Activation and N-Alkylation

Objective: Convert the alcohol to a highly electrophilic benzyl bromide, followed by


 alkylation with an N-heterocycle (e.g., pyrazole).

Step-by-Step Methodology:

  • Bromination: Dissolve (4-chloro-2-fluoro-3-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C under nitrogen.

  • Dropwise, add phosphorus tribromide (

    
    , 0.4 eq). Stir for 2 hours at room temperature.
    
  • Quench carefully with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo to yield the benzyl bromide intermediate.
  • Alkylation: In a separate flask, suspend pyrazole (1.1 eq) and anhydrous

    
     (2.0 eq) in dimethylformamide (DMF). Add the crude benzyl bromide (1.0 eq) and stir at 60°C for 4 hours.
    
  • Dilute with water, extract with ethyl acetate, wash with brine to remove DMF, and purify via silica gel chromatography.

Causality in Experimental Design: Why use


 instead of the more common thionyl chloride (

)? While

generates a benzyl chloride, the resulting electrophile is often insufficiently reactive for mild N-alkylations.

generates the significantly more reactive benzyl bromide. Furthermore, the ortho-fluorine heavily disfavors

pathways; thus, using a highly polar aprotic solvent like DMF in the alkylation step is strictly necessary to accelerate the required

transition state.

Self-Validating System: Reaction progress is monitored via Thin-Layer Chromatography (TLC). The starting benzyl alcohol is highly UV-active and stains strongly with


. The complete disappearance of the 

-active spot and the emergence of a less polar,

-inactive spot confirms full conversion to the bromide. This provides an immediate, visual validation check before proceeding to the aqueous workup, preventing the carryover of unreacted alcohol.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the para-chloro position via palladium-catalyzed cross-coupling with an aryl boronic acid.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the N-alkylated intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Add

    
     (0.02 eq) and XPhos (0.04 eq).
    
  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane/water (4:1 v/v) and heat to 90°C for 12 hours.

  • Cool, filter through Celite, and purify via reverse-phase HPLC.

Causality in Experimental Design: Aryl chlorides are notoriously sluggish in cross-coupling reactions due to the high bond dissociation energy of the C-Cl bond. Standard catalysts like


 will fail or require degrading temperatures. By utilizing 

in conjunction with XPhos (an electron-rich, sterically demanding Buchwald ligand), we dramatically accelerate the oxidative addition step into the C-Cl bond, allowing the reaction to proceed smoothly at 90°C.

Self-Validating System: The reaction is validated via LC-MS monitoring. The starting material will show a distinct 3:1 isotopic pattern (due to the


 isotopes). The successful coupling is confirmed by the complete disappearance of this chlorinated isotopic signature and the emergence of the target mass, internally validating the success of the oxidative addition and reductive elimination cycle.

Workflow Visualization

Below is the logical progression of the synthetic methodology, mapping the transformation from the raw commercial building block to an advanced API intermediate.

Workflow A (4-chloro-2-fluoro- 3-methylphenyl)methanol (CAS: 1505020-05-2) B Benzylic Bromination (PBr3, DCM, 0°C) A->B C Benzyl Bromide Intermediate B->C D N-Alkylation (Pyrazole, K2CO3, DMF) C->D E N-Benzyl Pyrazole Derivative D->E F Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos) E->F G Advanced API Intermediate F->G

Figure 1: Step-by-step synthetic workflow for API intermediate generation.

References

Technical Guide: The 2-Fluoro-3-Methyl Benzene Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 2-fluoro-3-methylphenyl moiety represents a "privileged scaffold" in modern drug discovery.[1] It synergizes two powerful medicinal chemistry strategies: the "Fluorine Effect" (metabolic blocking, electronic modulation) and the "Magic Methyl" Effect (conformational locking, solubility enhancement).

This specific substitution pattern—fluorine at the ortho position and a methyl group at the meta position relative to the principal pharmacophore—creates a unique steric and electronic environment. It effectively blocks metabolic soft spots (CYP450 hydroxylation) while forcing the phenyl ring into specific dihedral angles, often improving ligand-target binding affinity.

Key Applications:

  • KAT6A Inhibitors: Critical for potency and oral bioavailability (e.g., WM-1119).[1][2]

  • KRAS G12C Inhibitors: Used to modulate basicity and reduce efflux transporter (MDR1/BCRP) liability.[1][3]

  • Agrochemicals: Enhanced lipophilicity and environmental stability.[1]

Cheminformatics & Physicochemical Profile

The 2-fluoro-3-methyl substitution alters the benzene ring's properties distinctively compared to mono-substituted analogs.[1]

Electronic & Steric Effects
ParameterEffect on ScaffoldImpact on Drug Design
Electronic (Hammett

)
F is EWG (

= 0.52); Me is EDG (

= -0.17).[1]
Net effect is a polarized ring with reduced electron density at C4/C6, affecting metabolic oxidation rates.
Lipophilicity (LogP) Increases LogP by ~0.6–0.8 units.[1]Improves membrane permeability; F atom "masks" polar hydrogen bond donors if adjacent.[1]
Conformation Ortho-F Effect: Repulsion between F lone pairs and adjacent dipoles.[1]Atropisomerism: The 3-Me group, combined with 2-F, creates significant steric bulk, often locking the phenyl ring rotation (high rotational barrier).
Metabolic Stability Blocks C2 oxidation; sterically hinders C3-Me oxidation.[1]Extends

by preventing formation of phenolic metabolites or benzylic oxidation.[1]

Synthetic Strategies

Accessing the 2-fluoro-3-methyl core requires navigating the directing effects of both substituents.[1] The two primary reliable routes are Balz-Schiemann Fluorination (from anilines) and Directed Ortho Metalation (DoM) .[1]

Pathway Visualization (DOT Diagram)

SynthesisPathwaysStart12-Amino-3-methylbenzoic acidInter1Diazonium TetrafluoroborateStart1->Inter1NaNO2, HBF40°CProduct12-Fluoro-3-methylbenzoic acid(Target Scaffold)Inter1->Product1Thermal Decomp.(Balz-Schiemann)Start23-FluorotolueneInter2Lithiated Intermediate(Li at C2)Start2->Inter2n-BuLi / LDA-78°C, THFInter2->Product1CO2 Quench(DoM)

Figure 1: Comparison of Balz-Schiemann and Directed Ortho Metalation routes.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-methylbenzoic Acid (Balz-Schiemann Route)

This method is preferred for scale-up due to the low cost of starting materials (3-methylanthranilic acid) and high regiocontrol.[1]

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 equiv)

  • Sodium nitrite (NaNO₂, 1.1 equiv)

  • Tetrafluoroboric acid (HBF₄, 48% aq., 2.5 equiv)

  • Solvents: Water, Toluene (for decomposition)

Step-by-Step Methodology:

  • Diazotization: Suspend 2-amino-3-methylbenzoic acid in HBF₄ (aq) at 0°C. Maintain internal temperature <5°C.

  • Addition: Dropwise add aqueous NaNO₂. The solution will become clear as the diazonium salt forms. Stir for 30 min at 0°C.

  • Precipitation: The diazonium tetrafluoroborate salt may precipitate.[1][4] If not, add cold Et₂O to induce precipitation. Filter the solid salt and wash with cold Et₂O and pentane. Caution: Dry diazonium salts can be explosive; handle wet or proceed immediately.[1]

  • Decomposition: Suspend the wet diazonium salt in toluene. Heat the mixture to reflux (110°C). Nitrogen gas evolution will be vigorous.[1]

  • Workup: Once gas evolution ceases, cool to RT. Extract with EtOAc.[1] Wash organic layer with brine.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (SiO₂, Hex/EtOAc gradient).

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (br s, 1H, COOH), 7.8 (t, 1H), 7.5 (t, 1H), 7.2 (t, 1H), 2.3 (d, 3H, J_HF = 2 Hz).

    • ¹⁹F NMR: Signal at ~ -115 ppm.[1]

Protocol B: Quality Control & Self-Validation

To ensure the integrity of the scaffold before using it in API synthesis:

  • Regioisomer Check: Use ¹³C NMR to verify the coupling constants.[1] C2 (attached to F) should show a large doublet (

    
     Hz).[1] C3 (attached to Me) should show a doublet (
    
    
    Hz).[1]
  • Purity: HPLC purity >98% is required to avoid regioisomeric impurities (e.g., 2-fluoro-5-methyl) which have vastly different biological activities.[1]

Medicinal Chemistry Case Study: KAT6A Inhibition

The development of WM-1119 (a potent KAT6A inhibitor) illustrates the critical role of the 2-fluoro-3-methyl motif.[1]

Challenge: Early acylsulfonohydrazide inhibitors suffered from rapid metabolic clearance and poor oral bioavailability.[1] Solution: Incorporation of the 5-ethoxy-2-fluoro-3-methylbenzoyl group.[1]

Mechanism of Action (SAR Logic):

  • Metabolic Shielding: The 2-F atom protects the electron-rich aromatic ring from oxidation.[1]

  • Conformational Lock: The 3-Me group sterically clashes with the sulfonyl oxygen atoms, forcing the molecule into a bioactive conformation that fits the KAT6A acetyl-CoA binding pocket.

  • Potency: This specific substitution pattern improved IC₅₀ from micromolar (1.0 μM) to nanomolar (6.3 nM) range.[1][2]

SAR Logic Diagram (DOT)

SAR_LogicScaffold2-Fluoro-3-MethylBenzene ScaffoldEffect12-Fluoro SubstituentScaffold->Effect1Effect23-Methyl SubstituentScaffold->Effect2Outcome1Blocks CYP450Hydroxylation (Metabolic Stability)Effect1->Outcome1Outcome2Steric Clash withAdjacent GroupsEffect2->Outcome2FinalBioactive Conformation(High Potency & Oral Bioavailability)Outcome1->FinalPK ImprovementOutcome2->FinalBinding Affinity

Figure 2: Structural Activity Relationship (SAR) driving the potency of KAT6A inhibitors.

References

  • Baell, J. B., et al. (2020). Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents. Journal of Medicinal Chemistry . [Link][3]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . [Link][3]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews . [Link]

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid. Org. Synth. 2004, 81, 98 . (Precursor methodology). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. [Link][1]

Methodological & Application

Synthesis of (4-chloro-2-fluoro-3-methylphenyl)methanol from 4-chloro-2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the

Authored by: A Senior Application Scientist

Introduction

(4-chloro-2-fluoro-3-methylphenyl)methanol is a substituted benzyl alcohol derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chlorine, fluorine, and methyl groups, makes it a key intermediate for developing novel pharmaceutical agents and advanced materials. This document provides a comprehensive guide for the synthesis of this target molecule through the chemical reduction of its corresponding aldehyde, 4-chloro-2-fluoro-3-methylbenzaldehyde.

This application note is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a field-proven experimental protocol, and a discussion of the underlying chemical principles. The methodology emphasizes safety, reliability, and high-yield synthesis.

Reaction Principle and Mechanistic Insight

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, achieved through the addition of a hydride (H⁻) nucleophile to the electrophilic carbonyl carbon. While several reagents can accomplish this, sodium borohydride (NaBH₄) in an alcoholic solvent is often the preferred method for its operational simplicity, cost-effectiveness, and excellent chemoselectivity.

Choice of Reducing Agent:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones.[1][2][3] It is generally unreactive towards less reactive carbonyl groups such as esters, amides, and carboxylic acids under standard conditions, which is advantageous in the synthesis of complex molecules with multiple functional groups.[1][4] Its compatibility with protic solvents like methanol and ethanol makes it convenient to handle.[5]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[6][7] It reacts violently with protic solvents and requires anhydrous conditions, typically in ethers like THF or diethyl ether.[6][8] While effective, its high reactivity can be a disadvantage and poses greater safety risks.[6]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂).[9][10] It is a clean and efficient process but may require specialized high-pressure equipment and can sometimes lead to the reduction of other functional groups, such as the dehalogenation of aryl halides.[11]

For the specific conversion of 4-chloro-2-fluoro-3-methylbenzaldehyde, NaBH₄ provides the optimal balance of reactivity, selectivity, and safety.

Mechanism of Reduction with Sodium Borohydride:

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Hydride Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻). The hydride ion performs a nucleophilic attack on the partially positive carbonyl carbon of the aldehyde. This breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxyboronate intermediate.[1][2][12]

  • Protonation (Work-up): The alkoxyboronate intermediate is then protonated by the protic solvent (e.g., methanol) or during an aqueous work-up step. This yields the final primary alcohol product, (4-chloro-2-fluoro-3-methylphenyl)methanol, and liberates a borate species.[1][2]

Experimental Protocol

This section details a validated, step-by-step procedure for the synthesis of (4-chloro-2-fluoro-3-methylphenyl)methanol.

Materials and Equipment:

  • Reagents:

    • 4-chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5)[13]

    • Sodium borohydride (NaBH₄) (CAS: 16940-66-2)

    • Methanol (MeOH), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water (H₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Safety Precautions:

  • Sodium Borohydride (NaBH₄): This reagent is a water-reactive, flammable solid.[14][15] It reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[14][16] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[14][15] Always handle NaBH₄ in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[14][17][18]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • General: Perform the entire procedure in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible.[17]

Detailed Synthesis Procedure

1. Reaction Setup and Dissolution:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq).

  • Add anhydrous methanol (approx. 0.2-0.25 M concentration of the aldehyde) to dissolve the starting material completely.[19]

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

2. Reduction with Sodium Borohydride:

  • While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.2-1.5 eq) to the stirred solution in small portions over 15-20 minutes.

  • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, which is generated from the reaction of NaBH₄ with the methanol solvent.[20] An ice bath helps to prevent overheating and potential side reactions.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Continue stirring for an additional 1-3 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Visualization: UV light (254 nm).

    • Observation: The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. The product alcohol will have a lower Rf value than the starting aldehyde.

4. Work-up and Extraction:

  • Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to decompose the excess NaBH₄ and hydrolyze the borate esters.[12]

  • Causality Note: Quenching at low temperatures is essential to control the vigorous evolution of hydrogen gas.

  • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[21]

  • Combine the organic layers and wash them sequentially with deionized water and then with brine.[21] The brine wash helps to remove residual water from the organic phase.

5. Drying and Concentration:

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-chloro-2-fluoro-3-methylphenyl)methanol.

6. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity, is typically effective for separating the product from any non-polar impurities and baseline material.

7. Characterization:

  • The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Summary and Visualization

Table 1: Key Reaction Parameters

ParameterValue/ConditionRationale
Starting Material 4-chloro-2-fluoro-3-methylbenzaldehydeSubstrate for reduction
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective, and safe hydride donor
Stoichiometry (NaBH₄) 1.2 - 1.5 equivalentsEnsures complete reaction; accounts for reaction with solvent
Solvent Methanol (MeOH)Dissolves reactants and acts as a proton source
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity; warming ensures completion
Reaction Time 1 - 4 hoursTypical duration for complete conversion
Work-up Quench Saturated aq. NH₄ClSafely neutralizes excess NaBH₄ and hydrolyzes borates
Purification Method Flash Column ChromatographyStandard method for purifying organic compounds
Expected Yield >90% (typical)High efficiency is expected for this type of reduction

Workflow Diagram:

Synthesis_Workflow Start Start: 4-chloro-2-fluoro- 3-methylbenzaldehyde Dissolve 1. Dissolve in Methanol Cool to 0-5 °C Start->Dissolve Add_NaBH4 2. Add NaBH4 (1.2-1.5 eq) portion-wise at 0-5 °C Dissolve->Add_NaBH4 React 3. Stir at RT for 1-3h Monitor by TLC Add_NaBH4->React Quench 4. Quench with sat. aq. NH4Cl at 0-5 °C React->Quench Evaporate 5. Remove Methanol (Rotary Evaporator) Quench->Evaporate Extract 6. Extract with Ethyl Acetate Evaporate->Extract Wash_Dry 7. Wash with Water & Brine Dry over Na2SO4 Extract->Wash_Dry Concentrate 8. Concentrate Organic Phase (Rotary Evaporator) Wash_Dry->Concentrate Purify 9. Purify via Column Chromatography Concentrate->Purify Product Final Product: (4-chloro-2-fluoro-3-methylphenyl)methanol Purify->Product

Caption: Synthesis workflow for (4-chloro-2-fluoro-3-methylphenyl)methanol.

References

  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • University of California. Sodium Borohydride SOP. [Link]

  • Loba Chemie. SODIUM BOROHYDRIDE EXTRA PURE - Safety Data Sheet. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Babler, J. H. (1982). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Synthetic Communications, 12(11), 839-846. [Link]

  • Clark, J. (2015). Reduction of Aldehydes and Ketones. Chemguide. [Link]

  • Tardigrade. (2018). Benzaldehyde on reduction with LiAlH4 gives. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Mohrig, J. R., et al. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Organic Synthesis. Sodium Borohydride Reduction. [Link]

  • Chad's Prep. Hydride Reduction. [Link]

  • Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 449-452. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (2020). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • University of Texas at Dallas. Sodium Borohydride Reduction of Benzoin. [Link]

  • Mata, C. A., et al. (2022). A sustainable and scalable synthesis of lapatinib. Reaction Chemistry & Engineering. [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Journal of Organic & Pharmaceutical Chemistry. Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. [Link]

  • ResearchGate. First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. [Link]

  • Royal Society of Chemistry. Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. [Link]

  • Semantic Scholar. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

Sources

Application Note: Strategic Utilization of (4-Chloro-2-fluoro-3-methylphenyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical properties, synthetic utility, and handling protocols for (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2). As a polysubstituted benzene derivative, this intermediate offers a unique "electronic fingerprint" for medicinal chemistry. The combination of a lipophilic chlorine, a metabolically stable fluorine, and a sterically demanding methyl group makes it a high-value scaffold for optimizing Ligand Lipophilicity Efficiency (LLE) and blocking metabolic hotspots in kinase inhibitors and GPCR ligands.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The specific substitution pattern (4-Cl, 2-F, 3-Me) is not random; it is designed to exploit the "Magic Chloro" and "Fluorine Effect" in protein-ligand binding.

PropertySpecification
IUPAC Name (4-chloro-2-fluoro-3-methylphenyl)methanol
CAS Number 1505020-05-2
Molecular Formula C₈H₈ClFO
Molecular Weight 174.60 g/mol
Appearance White to off-white crystalline solid
LogP (Predicted) ~2.47
H-Bond Donors/Acceptors 1 / 1
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water
Key Hazards H302 (Harmful if swallowed), H315, H319, H335
Structural Significance (The "Why")
  • 2-Fluoro: Increases metabolic stability of the ring and alters the pKa of nearby functional groups via inductive effects. It can also serve as a weak hydrogen bond acceptor.

  • 3-Methyl: Provides a steric handle that can twist the ring out of planarity (atropisomerism potential if sterically crowded) or fill hydrophobic pockets (the "Magic Methyl" effect).

  • 4-Chloro: Enhances lipophilicity and fills large hydrophobic cavities. Chlorine is often used to replace methyl groups to gain potency (up to 10-100x) due to better shape complementarity and halogen bonding capabilities [1].

Synthetic Utility & Workflows

The primary utility of this alcohol is as a "linker" or "headgroup" precursor. It is rarely the final product; rather, it is activated to an electrophile (halide/aldehyde) to couple with nucleophilic pharmacophores.

Visual Workflow (DOT Diagram)

SyntheticPathway cluster_applications Downstream Applications Acid Precursor: Benzoic Acid Deriv. Alcohol Target Intermediate: (4-Cl-2-F-3-Me) Benzyl Alcohol Acid->Alcohol Reduction (LiAlH4/BH3) Aldehyde Benzaldehyde (via Oxidation) Alcohol->Aldehyde Swern/MnO2 Bromide Benzyl Bromide (via Appel/PBr3) Alcohol->Bromide PBr3 Ether Ether Linkage (via Mitsunobu/Williamson) Alcohol->Ether R-OH / NaH

Caption: Divergent synthetic pathways starting from the alcohol intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis from Precursor (Reduction)

Context: If the alcohol is not in stock, it is synthesized from 4-chloro-2-fluoro-3-methylbenzoic acid (CAS 157652-29-4).

Reagents:

  • Precursor Acid (1.0 eq)

  • Borane-Tetrahydrofuran Complex (BH₃·THF) (1.0 M, 1.5 eq)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the benzoic acid derivative (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add BH₃·THF dropwise over 20 minutes. Caution: Gas evolution (

    
    ).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (formation of a more polar spot).

  • Quench: Cool to 0°C. Slowly add MeOH (10 mL) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Activation to Benzyl Bromide (Appel Reaction)

Context: Converting the alcohol to a bromide creates a potent electrophile for alkylating amines (e.g., in kinase inhibitor synthesis).

Reagents:

  • (4-chloro-2-fluoro-3-methylphenyl)methanol (1.0 eq)

  • Carbon Tetrabromide (

    
    ) (1.2 eq)
    
  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve alcohol (5 mmol) and

    
     in DCM (25 mL) at 0°C.
    
  • Addition: Add

    
     portion-wise. The solution may turn slightly yellow.
    
  • Stirring: Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Workup: Add Hexanes (50 mL) to precipitate triphenylphosphine oxide (

    
    ). Filter through a Celite pad.
    
  • Concentration: Concentrate the filtrate. The product is often unstable on silica; use immediately or perform a rapid filtration through a short silica plug.

Protocol C: Oxidation to Benzaldehyde (MnO₂ Method)

Context: Aldehydes are required for Reductive Amination or Wittig reactions.


 is preferred over Swern for benzylic alcohols due to mildness, preventing over-oxidation or side reactions with the halogenated ring.

Reagents:

  • Alcohol Intermediate (1.0 eq)

  • Manganese(IV) Oxide (activated, 10-20 eq)

  • DCM or Chloroform

Procedure:

  • Suspension: Dissolve alcohol in DCM. Add activated

    
     (excess is necessary for kinetics).
    
  • Reflux: Stir vigorously at RT or mild reflux (40°C) for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove the black solid. Rinse with DCM.

  • Isolation: Concentrate filtrate to yield the aldehyde. Usually requires no further purification.

Quality Control & Validation

To ensure the integrity of the intermediate before committing to expensive downstream steps, verify the following:

MethodAcceptance CriteriaNotes
¹H-NMR (DMSO-d₆) Singlet ~4.5 ppm (2H,

); Doublet ~5.2 ppm (OH); Aromatic signals match substitution pattern.
Verify the integral ratio of Methyl (3H) to Methylene (2H).
HPLC Purity >95% (Area under curve)UV detection at 254 nm.
Water Content <0.5% (Karl Fischer)Critical if using in water-sensitive reactions (e.g., Grignard).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[2][1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Always handle in a fume hood to avoid inhalation of dust/vapors.[3][4]

  • Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C preferred). Keep container tightly closed to prevent moisture absorption.

References

  • The "Magic Chloro" Effect: Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.

  • Product Identification: Fluorochem. (4-Chloro-2-fluoro-3-methylphenyl)methanol Product Sheet.

  • Synthetic Methodology (Reduction): Sigma-Aldrich. Protocol for Borane Reduction of Benzoic Acids.

  • General Safety Data: Merck Millipore. Safety Data Sheet for Substituted Benzyl Alcohols.

Disclaimer: This Application Note is for research purposes only. Users must perform their own risk assessment before handling hazardous chemicals.

Sources

Technical Application Note: Chemoselective Functionalization of (4-Chloro-2-fluoro-3-methylphenyl)methanol

[1]

Executive Summary

(4-Chloro-2-fluoro-3-methylphenyl)methanol (CAS 1505020-05-2) is a densely functionalized benzylic alcohol scaffold used frequently in the synthesis of auxin-mimic herbicides and kinase inhibitors.[1] Its substitution pattern presents a unique "push-pull" electronic environment: the electron-withdrawing halogens (2-F, 4-Cl) deactivate the benzylic position toward carbocation formation (


This guide details optimized protocols for the nucleophilic substitution of the benzylic hydroxyl group . Unlike simple benzyl alcohols, this substrate requires specific activation strategies to overcome the electronic deactivation and steric crowding while preserving the aryl halide integrity for downstream cross-coupling.

Strategic Analysis: Reactivity & Chemoselectivity[1][2]

Before initiating synthesis, researchers must understand the competing forces on the benzylic carbon.

Electronic & Steric Matrix[1]
  • Benzylic Deactivation: The 2-Fluoro and 4-Chloro substituents exert a strong inductive electron-withdrawing effect (-I).[1] This destabilizes the formation of a benzylic cation, making

    
     pathways (e.g., acid-catalyzed etherification) sluggish compared to non-halogenated analogs.
    
  • Steric Hindrance (The 3-Methyl Effect): The methyl group at the 3-position is ortho to the benzylic center's approach vector. In

    
     transitions, this increases the energy barrier for bulky nucleophiles.[1]
    
  • Chemoselectivity Warning: While the aryl fluoride (2-F) is theoretically susceptible to

    
    , the lack of strong electron-withdrawing groups (like 
    
    
    or
    
    
    ) ortho or para to it renders the ring stable to most mild nucleophiles. However, the use of strong bases (e.g., NaH, LDA) should be approached with caution to avoid ortho-lithiation or benzyne formation.
Decision Matrix for Method Selection
Desired TransformationRecommended ProtocolMechanismKey Advantage
-OH

-Cl
Protocol A (SOCl₂)

/

High atom economy; product is a versatile electrophile.[1]
-OH

-OR / -NR₂
Protocol B (Mitsunobu)

Neutral conditions; preserves aryl halides; stereoinversion (if chiral).[1]
-OH

-Nu (General)
Protocol C (Mesylation) Stepwise

Avoids acidic conditions; best for thermally sensitive substrates.[1]

Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of Benzylic Chloride)

Best for generating a reactive intermediate for subsequent alkylations.

Mechanism: Activation of alcohol by thionyl chloride followed by displacement.[1][2] Safety Note: Generates SO₂ and HCl gas.[1][3] Perform in a fume hood.

Reagents:

  • Substrate: (4-Chloro-2-fluoro-3-methylphenyl)methanol (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration). Add the catalytic amount of DMF.[1]

  • Addition: Cool the solution to 0 °C. Add

    
     dropwise via syringe over 15 minutes. The DMF catalyst forms the Vilsmeier-Haack type intermediate (chloroiminium), which rapidly activates the alcohol.
    
  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the polar alcohol spot and appearance of a less polar chloride spot.

  • Workup: Quench carefully by pouring the reaction mixture into saturated aqueous

    
     (gas evolution!). Extract with DCM (2x).[1]
    
  • Purification: Dry organics over

    
    , filter, and concentrate. The resulting benzyl chloride is usually pure enough for the next step.[1] If storage is needed, keep at -20 °C to prevent hydrolysis.[1]
    
Protocol B: Mitsunobu Coupling (Direct C-O / C-N Bond Formation)

Best for attaching complex phenols, imides, or heterocycles directly.

Mechanism: Redox-activated

1

Reagents:

  • Substrate (1.0 equiv)

  • Nucleophile (e.g., Phenol, Phthalimide) (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve substrate, nucleophile, and

    
     in anhydrous THF (0.15 M) under nitrogen. Cool to 0 °C.
    
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.[1]

    • Note: Slow addition is critical to prevent hydrazine byproduct precipitation before reaction.[1]

  • Reaction: Stir at RT for 12–16 hours. The 3-methyl steric bulk often requires longer reaction times than standard benzyl alcohols.[1]

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (

    
    ).[1] Filter off the solid.[1]
    
  • Purification: Flash column chromatography is required to separate the product from residual hydrazine byproducts.[1]

Protocol C: Mesylation-Displacement (Two-Step One-Pot)

Best for amine nucleophiles that might react poorly in Mitsunobu conditions.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Nucleophile: Secondary amine or Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DCM (Step 1) / DMF (Step 2 if needed)

Step-by-Step Procedure:

  • Activation: Dissolve substrate and

    
     in DCM at 0 °C. Add MsCl dropwise. Stir for 1 hour.
    
    • Checkpoint: Confirm complete conversion to mesylate by TLC.[1]

  • Displacement:

    • Option 1 (Soluble Nucleophiles): Add the amine directly to the DCM solution and warm to RT (or reflux if sterically hindered).

    • Option 2 (Ionic Nucleophiles like Azide): Evaporate DCM, redissolve the crude mesylate in DMF, and add

      
      .[1] Heat to 60 °C for 4 hours.
      
  • Workup: Standard aqueous extraction.

Visualization of Reaction Pathways[5]

The following diagram illustrates the decision tree for functionalizing this specific scaffold, highlighting the divergence between activation methods.

ReactionPathwayscluster_warningChemoselectivity NoteStart(4-Chloro-2-fluoro-3-methylphenyl)methanol(Substrate)PathAPath A: SOCl2 / DMF(Deoxychlorination)Start->PathAPathBPath B: PPh3 / DIAD / H-Nu(Mitsunobu)Start->PathBPathCPath C: MsCl / Et3N(Mesylation)Start->PathCIntClBenzylic Chloride(Reactive Electrophile)PathA->IntCl -SO2, -HClProdEEther/Ester/Amine(Inverted Stereochem)PathB->ProdE Direct Subst.IntMsBenzylic Mesylate(Unstable Intermediate)PathC->IntMs ActivationProdNuSubstituted Product(Nu = N3, CN, SR)IntCl->ProdNu + Nucleophile(SN2)IntMs->ProdNu + Nucleophile(SN2)WarningAvoid Strong Bases (e.g., NaH)Risk of SNAr at 2-F or Benzyne

Figure 1: Strategic reaction map for the functionalization of (4-chloro-2-fluoro-3-methylphenyl)methanol, distinguishing between direct substitution and activation-displacement pathways.

Analytical Data & Quality Control

When characterizing the products derived from this scaffold, specific NMR signatures confirm the integrity of the substitution pattern.

  • ¹H NMR (CDCl₃):

    • Benzylic Protons (-CH₂-): In the alcohol, these appear as a doublet (if coupled to OH) or singlet around

      
       4.6–4.8 ppm. Upon conversion to Chloride , this shift moves upfield slightly to 
      
      
      4.5–4.6 ppm but loses OH coupling.[1] In Amines , it shifts significantly upfield to
      
      
      3.8–4.0 ppm.[1]
    • Aromatic Protons: You will observe two distinct aromatic signals (H5 and H6) showing coupling to the Fluorine atom (

      
      ).
      
    • Methyl Group: The 3-Me singlet appears around

      
       2.3 ppm.[1]
      
  • ¹⁹F NMR:

    • Crucial for confirming the 2-F is intact.[1] Expect a signal around

      
       -110 to -120 ppm.[1] Disappearance or significant shift suggests an unwanted 
      
      
      side reaction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773609, (4-chloro-2-fluorophenyl)methanol.[1] Retrieved from [Link]

  • Master Organic Chemistry (2011). Thionyl Chloride (SOCl₂) – Reaction With Alcohols and Carboxylic Acids.[1][4] Retrieved from [Link]

  • Organic Chemistry Portal (2023). Nucleophilic Substitution (SN1, SN2) - General Protocols and Mechanisms. Retrieved from [Link]

  • Preparation of Benzyl Chlorides. Standard Operating Procedure for Deoxychlorination using SOCl2/DMF. (Adapted from general literature for electron-deficient benzyl alcohols).[1]

Application Notes & Protocols for (4-chloro-2-fluoro-3-methylphenyl)methanol in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential application of (4-chloro-2-fluoro-3-methylphenyl)methanol as a novel scaffold in herbicide discovery. While direct herbicidal data for this specific molecule is not prevalent in public literature, its substituted benzyl alcohol structure presents intriguing possibilities for targeting validated herbicidal pathways. This guide synthesizes established principles of herbicide science to propose two primary hypothetical mechanisms of action: Protoporphyrinogen Oxidase (PPO) Inhibition and Synthetic Auxin Mimicry . We provide comprehensive, field-proven protocols for systematic evaluation, from initial in vitro target screening to whole-plant in vivo bioassays, enabling researchers to rigorously assess the herbicidal potential of this and related compounds.

Introduction: The Case for a Novel Scaffold

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new chemical entities with novel or effective modes of action. The compound (4-chloro-2-fluoro-3-methylphenyl)methanol, hereafter referred to as CFM, represents an under-explored chemical scaffold. Its halogenated and methylated phenyl ring is a common feature in many active agrochemicals, suggesting it may possess favorable properties for plant uptake and interaction with biological targets. A related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, has been cited in patent literature as an intermediate for synthesizing herbicidal compounds, lending strong support to the investigation of this chemical family[1].

This guide is built on two plausible hypotheses for CFM's potential mode of action, providing the scientific rationale and detailed experimental workflows to test them.

Hypothesis A: Protoporphyrinogen Oxidase (PPO) Inhibition. PPO inhibitors are a commercially significant class of herbicides that block the synthesis of chlorophyll and heme[2][3]. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen that rapidly destroys cell membranes[4][5]. The resulting visual symptoms are rapid chlorosis, desiccation, and necrosis, often within 1-3 days of application[4][6].

Hypothesis B: Synthetic Auxin Mimicry. Synthetic auxins are a foundational class of selective herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA)[7][8]. At herbicidal concentrations, they overwhelm the plant's normal growth regulation, leading to uncontrolled cell division and elongation, vascular tissue disruption, and ultimately, plant death[9]. We postulate that CFM may act as a pro-herbicide, being oxidized in planta to its corresponding carboxylic acid, which would be the active auxin mimic. This class of herbicides is particularly effective against broadleaf (dicot) weeds[8].

Chemical Profile of (4-chloro-2-fluoro-3-methylphenyl)methanol (CFM)

A thorough understanding of the test compound's properties is critical for designing effective experiments.

PropertyValueSource
IUPAC Name (4-chloro-2-fluoro-3-methylphenyl)methanol[10]
CAS Number 1505020-05-2[10]
Molecular Formula C₈H₈ClFO
Molecular Weight 174.6 g/mol
Appearance (Typically a solid, consult supplier)-
LogP (Predicted) 2.47[10]
Solubility Expected to be soluble in organic solvents like DMSO, acetone, methanol. Aqueous solubility is likely low.(General chemical principles)

Rationale for Experimental Design: The predicted LogP of ~2.47 suggests moderate lipophilicity, which is often favorable for passive diffusion across plant cell membranes and cuticles. Its low aqueous solubility necessitates the use of a co-solvent like DMSO or acetone for preparing stock solutions for bioassays.

Experimental Workflows & Protocols

A phased screening approach is recommended to efficiently evaluate the herbicidal potential of CFM. This workflow progresses from high-throughput in vitro assays to more complex, lower-throughput whole-plant studies.

HerbicideScreeningWorkflow cluster_0 Phase 1: In Vitro Target Screening cluster_1 Phase 2: Primary In Vivo Screening cluster_2 Phase 3: Secondary In Vivo Screening cluster_3 Phase 4: Lead Advancement PPO_Assay PPO Enzyme Inhibition Assay (Hypothesis A) Seed_Germ Petri Dish Seed Germination & Seedling Growth Assay PPO_Assay->Seed_Germ If Active Auxin_Assay Auxin Receptor Binding Assay (Hypothesis B) Auxin_Assay->Seed_Germ If Active Dose_Response Whole-Plant Dose-Response (Greenhouse) Seed_Germ->Dose_Response If Phytotoxic Selectivity Monocot vs. Dicot Selectivity Testing Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR If Potent & Selective

Caption: Phased experimental workflow for evaluating CFM as a herbicide lead.

Protocol 1: In Vitro PPO Enzyme Inhibition Assay

Causality: This assay directly tests Hypothesis A by measuring CFM's ability to inhibit the PPO enzyme, the specific molecular target[2][5]. It is a rapid, high-throughput method to confirm a direct interaction without the complexities of plant uptake or metabolism[11][12].

Materials:

  • Isolated plant chloroplasts or mitochondria (source of PPO enzyme).

  • Protoporphyrinogen IX (substrate).

  • Spectrophotometer (plate reader).

  • 96-well microtiter plates.

  • Assay Buffer (e.g., Tris-HCl with detergent like Tween-20).

  • CFM stock solution (10 mM in DMSO).

  • Positive Control: A known PPO inhibitor (e.g., Saflufenacil, Flumioxazin).

  • Negative Control: DMSO.

Methodology:

  • Enzyme Preparation: Prepare a dilution of the chloroplast/mitochondrial fraction in cold assay buffer to a pre-determined optimal concentration.

  • Compound Plating: In a 96-well plate, add 2 µL of CFM stock solution diluted across a range of concentrations (e.g., 1 nM to 100 µM). Add 2 µL of positive control and negative control (DMSO) to respective wells.

  • Enzyme Addition: Add 100 µL of the diluted enzyme preparation to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 100 µL of the protoporphyrinogen IX substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at ~630 nm (corresponding to protoporphyrin IX formation) over 20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the rates to the negative control (100% activity) and the positive control (0% activity). Plot the percent inhibition versus the logarithm of CFM concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration of CFM that inhibits 50% of enzyme activity).

Protocol 2: In Vivo Primary Whole-Plant Screening

Causality: This assay provides an integrated assessment of herbicidal activity, accounting for compound uptake, translocation, and metabolism[13][14]. Using both a monocot and a dicot species gives an early indication of selectivity[15][16]. Arabidopsis thaliana (a dicot) and Lolium rigidum (annual ryegrass, a monocot) are standard models.

Materials:

  • Petri dishes (100 mm) with filter paper.

  • Seeds of Arabidopsis thaliana and Lolium rigidum.

  • CFM stock solution (100 mM in acetone).

  • Growth medium (e.g., 0.5x Murashige and Skoog).

  • Growth chamber with controlled light (~150 µmol/m²/s, 16h day) and temperature (22°C).

Methodology:

  • Stock Preparation: Prepare a working solution of CFM by diluting the acetone stock into the growth medium to a final test concentration (e.g., 100 µM). Ensure the final acetone concentration is low (<0.1%) and consistent across all treatments, including the control.

  • Plating: Place two layers of filter paper in each petri dish and moisten with 5 mL of the CFM-containing medium or a control medium (containing 0.1% acetone).

  • Seed Sowing: Arrange 15-20 seeds of either Arabidopsis or Lolium evenly on the filter paper in each dish. Prepare three replicate plates per species per treatment.

  • Stratification (for Arabidopsis): Wrap the Arabidopsis plates and store at 4°C in the dark for 48-72 hours to synchronize germination.

  • Incubation: Place all plates in the growth chamber.

  • Observation: Assess daily for 7-10 days. Record germination percentage, root length, shoot length, and visual signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

  • Data Analysis: Compare the measurements for the CFM-treated plants to the control. Calculate the percent growth inhibition for root and shoot length. Significant inhibition (>50%) at 100 µM is considered a positive "hit."

Protocol 3: Greenhouse Dose-Response and Selectivity Evaluation

Causality: This protocol quantifies the potency of CFM on established plants and definitively assesses crop selectivity under more realistic greenhouse conditions. It is essential for determining the application rates needed for weed control versus crop safety[17].

Materials:

  • 2-3 week old seedlings of a dicot weed (e.g., Amaranthus retroflexus, redroot pigweed), a monocot weed (e.g., Setaria viridis, green foxtail), a dicot crop (e.g., Glycine max, soybean), and a monocot crop (e.g., Zea mays, corn).

  • CFM stock solution (formulated with surfactants for foliar application).

  • Automated track sprayer for uniform application.

  • Greenhouse with controlled environment.

Methodology:

  • Plant Growth: Grow plants in pots to the 2-3 true leaf stage.

  • Dose Preparation: Prepare a series of spray solutions of CFM at various concentrations, corresponding to field application rates (e.g., 10, 50, 100, 250, 500, 1000 g a.i./ha). Include a "blank" formulation control.

  • Application: Use the track sprayer to apply the treatments to the plants. Ensure complete and uniform coverage. Arrange pots in a randomized complete block design with 4-5 replicates.

  • Incubation: Return plants to the greenhouse and observe over 21 days.

  • Symptomology: Record the type and progression of injury symptoms daily for the first week. Note if symptoms are rapid and necrotic (suggesting PPO inhibition) or slow and involve twisting/epinasty (suggesting auxin mimicry)[6][7].

  • Biomass Measurement: At 21 days after treatment, harvest the above-ground biomass for each pot, dry in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the blank control for each dose and each species. Plot the percent reduction versus the log of the application rate and fit to a logistic regression model to determine the GR₅₀ (the rate required to cause a 50% reduction in plant growth).

MoA_Hypothesis CFM (4-chloro-2-fluoro-3-methylphenyl)methanol (CFM) Oxidation In Planta Oxidation CFM->Oxidation Hypothesis B (Pro-herbicide) PPO_Target PPO Enzyme CFM->PPO_Target Hypothesis A (Direct Action) BenzoicAcid Corresponding Benzoic Acid Oxidation->BenzoicAcid Auxin_Target TIR1/AFB Receptor BenzoicAcid->Auxin_Target Binds PPO_Effect Cell Membrane Disruption (Rapid Necrosis) PPO_Target->PPO_Effect Inhibition Leads to Auxin_Effect Uncontrolled Growth (Epinasty, Twisting) Auxin_Target->Auxin_Effect Leads to

Caption: Hypothesized divergent mechanisms of action for CFM.

Data Interpretation & Next Steps

The results from the protocols will guide the subsequent research direction.

OutcomeInterpretationNext Steps
Potent IC₅₀ in PPO assay (<1 µM) & rapid necrosis in whole-plant assays. Strong evidence for PPO inhibition as the mode of action.[2][4]Proceed to SAR studies. Synthesize analogs by modifying the methyl, chloro, and fluoro positions to optimize potency.
No activity in PPO assay, but slow, twisting growth effects, primarily in dicots. Suggests synthetic auxin activity. The compound is likely being metabolized to the active acid form.[7][18]Confirm the presence of the benzoic acid metabolite in treated plants via LC-MS. Initiate SAR based on auxin pharmacophores.
Phytotoxicity observed in whole-plant assays but no activity in either in vitro assay. The mode of action is likely novel or targets a different pathway not tested.Employ target deconvolution techniques (e.g., transcriptomics, proteomics) on treated plants to identify the affected biological pathways.
No significant activity in any assay. The scaffold in its current form is likely inactive.Consider drastic structural modifications or abandon the scaffold.
Conclusion

(4-chloro-2-fluoro-3-methylphenyl)methanol provides a compelling starting point for a herbicide discovery program. Its chemical structure is amenable to targeting at least two validated and highly valuable herbicidal pathways. The systematic application of the protocols outlined in this guide—progressing from specific in vitro assays to comprehensive in vivo evaluations—provides a robust framework for determining the compound's true potential. By carefully observing the dose-response relationship and the specific symptomology, researchers can efficiently elucidate the mode of action and make data-driven decisions to advance this chemical class into a viable lead optimization program.

References
  • Title: Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery Source: PubMed URL: [Link]

  • Title: Auxin Herbicide Action: Lifting the Veil Step by Step Source: PMC URL: [Link]

  • Title: Inventory of new herbicides with protoporphyrinogen oxidase (PPO) inhibitors Source: AgroPages URL: [Link]

  • Title: Protoporphyrinogen Oxidase (PPO) Inhibitors Source: University of California Agriculture & Natural Resources URL: [Link]

  • Title: PPO Inhibitor (HG 14) Herbicide Injury in Soybean Source: Crop Protection Network URL: [Link]

  • Title: Lecture Auxin Type Plant Growth Regulators (Hormonal) Source: University of Nebraska-Lincoln URL: [Link]

  • Title: Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances Source: SciELO URL: [Link]

  • Title: Herbicides that Mimic or Interfere with Auxin Source: The Ohio State University Pressbooks URL: [Link]

  • Title: Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action Source: University of Nebraska-Lincoln URL: [Link]

  • Title: Modern Approaches for the Development of New Herbicides Based on Natural Compounds Source: MDPI URL: [Link]

  • Title: New Approaches to Herbicide and Bioherbicide Discovery Source: MOA Technology URL: [Link]

  • Title: Screening the natural compounds from the novel herbicide template molecule Source: ResearchGate URL: [Link]

  • Title: Traditional 'Chemical-Based' Discovery and Screening Source: Plant and Soil Sciences eLibrary URL: [Link]

  • Title: In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association Source: ResearchGate URL: [Link]

  • Title: Use of in vivo and in vitro bioassays for environmental monitoring Source: City University of Hong Kong Scholars URL: [Link]

  • Title: In Vitro Assays | Herbicide Discovery and Screening Source: Plant and Soil Sciences eLibrary URL: [Link]

  • Title: Comparing alternative nonselective herbicides in Oregon and New Mexico Source: Weed Technology | Cambridge Core URL: [Link]

  • Title: Selective herbicide safening in dicot plants: a case study in Arabidopsis Source: Frontiers in Plant Science URL: [Link]

  • Title: In vitro bioassays to evaluate complex chemical mixtures in recycled water Source: PMC - NIH URL: [Link]

  • Title: Herbicides Can Negatively Affect Seed Performance in Native Plants Source: Natural Areas Journal URL: [Link]

  • Title: Bioassay Techniques Source: Slideshare URL: [Link]

  • Title: Use of benzyl alcohol as a herbicide Source: Google Patents URL
  • Title: Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots Source: ResearchGate URL: [Link]

  • Title: Selectivity and mode of action of herbicide Source: University of Massachusetts Amherst URL: [Link]

  • Title: Benzyl alcohol synergistic effect with deltamethrin against Musca domestica with molecular docking of potential modes of action Source: PubMed URL: [Link]

  • Title: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids Source: Google Patents URL

Sources

Application Note: Synthesis of Benzyl Halides from (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of substituted benzyl alcohols to their corresponding benzyl halides is a critical functional group interconversion in medicinal chemistry, serving to activate the benzylic position for subsequent nucleophilic substitutions, cross-couplings, or aminations. This application note provides a comprehensive, field-validated guide for converting (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) into its benzyl chloride or benzyl bromide derivatives. By analyzing the unique stereoelectronic profile of this specific substrate, we outline optimized protocols, mechanistic rationales, and troubleshooting strategies to ensure high-yielding, chemoselective transformations.

Substrate Profiling & Mechanistic Rationale

When designing a halogenation protocol, the electronic nature of the aromatic ring dictates the optimal mechanistic pathway (


 vs. 

vs.

).

The substrate, (4-chloro-2-fluoro-3-methylphenyl)methanol, possesses a highly specific electronic environment:

  • Inductive Withdrawing Effects (-I): The ortho-fluoro and para-chloro substituents exert strong electron-withdrawing inductive effects.

  • Carbocation Destabilization: Because of these halogens, any transient benzylic carbocation formed during an

    
     pathway (e.g., using Lucas reagent, HCl/ZnCl₂) would be significantly destabilized.
    
  • Pathway Bias: To avoid sluggish reaction rates or undesired side reactions (such as Friedel-Crafts self-alkylation or etherification), the reaction must be forced through

    
     or internal nucleophilic substitution (
    
    
    
    ) pathways.

Consequently, reagents like Thionyl Chloride (


) [1], Phosphorus Tribromide (

), and the Appel Reaction (using

) are the most effective choices, as they convert the hydroxyl into an exceptional leaving group prior to concerted halide displacement [2].

Mechanism ROH Benzyl Alcohol (Substrate) Intermediate Chlorosulfite Intermediate ROH->Intermediate + SOCl2 - HCl SOCl2 SOCl2 SOCl2->Intermediate Transition Intimate Ion Pair (SNi) or SN2 Intermediate->Transition - SO2 Product Benzyl Chloride + SO2 + HCl Transition->Product Cl- attack

Figure 1: Mechanistic pathway for SOCl2-mediated chlorination via chlorosulfite intermediate.

Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative data for the three primary halogenation strategies applicable to this substrate.

Halogenating AgentTarget ProductPrimary MechanismTypical YieldReaction TempByproductsBest Application Use-Case

(Thionyl Chloride)
Benzyl Chloride

/

85–95%0 °C to RT

(gas),

(gas)
Scalable, atom-economical chlorination; requires gas scrubber.

(Phosphorus Tribromide)
Benzyl Bromide

75–90%0 °C to RT

(water soluble)
Standard bromination; requires strict stoichiometry to avoid esters.
Appel Reaction (

/

)
Benzyl Bromide

80–95%0 °C to RT

,

Highly sensitive conditions; best when acidic byproducts must be avoided.

Experimental Workflows & Protocols

Workflow Step1 1. Dissolution Substrate in dry DCM Step2 2. Cooling Chill to 0 °C (N2 atm) Step1->Step2 Step3 3. Reagent Addition Dropwise PBr3 or SOCl2 Step2->Step3 Step4 4. Propagation Warm to RT (1-3 hrs) Step3->Step4 Step5 5. Quench Ice-water & NaHCO3 Step4->Step5 Step6 6. Isolation Extract, Dry, Concentrate Step5->Step6

Figure 2: Standard experimental workflow for the halogenation of substituted benzyl alcohols.

Protocol A: Chlorination via Thionyl Chloride ( )

Causality Note:


 is chosen for its ease of workup; the byproducts are gaseous, driving the reaction to completion via Le Chatelier's principle[1].
  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a gas scrubber system (to neutralize evolved

    
     and 
    
    
    
    ).
  • Dissolution: Dissolve 1.0 equivalent of (4-chloro-2-fluoro-3-methylphenyl)methanol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Controlling the initial exotherm prevents the formation of dibenzyl ether side-products.

  • Addition: Add 1.2 equivalents of

    
     dropwise over 15 minutes.
    
  • Propagation (IPC): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is fully consumed.

  • Workup: Carefully quench the reaction by pouring it into crushed ice. Separate the organic layer and wash sequentially with saturated aqueous

    
     and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the benzyl chloride.
    
Protocol B: Bromination via Phosphorus Tribromide ( )

Causality Note:


 is highly effective for converting primary alcohols to bromides. However, strict temperature control and a slight excess of reagent are mandatory to prevent the accumulation of stable phosphite esters [3].
  • Setup: In a flame-dried flask under inert atmosphere, dissolve 1.0 eq of the substrate in anhydrous DCM (0.2 M).

  • Cooling: Cool to 0 °C.

  • Addition: Add 1.25 equivalents of

    
     dropwise. Rationale: Using exactly 0.33 eq (theoretical) often stalls the reaction at the phosphite ester stage. An excess ensures complete cleavage to the bromide [4].
    
  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Quench slowly with ice-cold water (Caution: Exothermic hydrolysis of excess

    
    ). Extract with DCM, wash with saturated 
    
    
    
    , and dry over
    
    
    .
  • Purification: Pass the crude oil through a short plug of silica gel using hexanes to remove any residual phosphorus byproducts.

Protocol C: Mild Bromination via Appel Reaction

Causality Note: If the substrate is part of a larger, acid-sensitive molecule, the Appel reaction provides a completely neutral environment, avoiding the harsh


 or 

generated in Protocols A and B [5].
  • Setup: Dissolve 1.0 eq of the substrate and 1.2 eq of Carbon Tetrabromide (

    
    ) in anhydrous DCM (0.1 M) at 0 °C.
    
  • Activation: Add 1.25 eq of Triphenylphosphine (

    
    ) in small portions. The solution will turn slightly yellow as the active halophosphonium salt forms.
    
  • Propagation: Stir at room temperature for 1 hour.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether to precipitate the Triphenylphosphine oxide (

    
    ) byproduct. Filter, concentrate the filtrate, and purify via flash chromatography.
    

Troubleshooting & Optimization

  • Low Yields in

    
     Reactions:  If yields hover around 50-60%, the intermediate phosphite esters (e.g., 
    
    
    
    ) are likely surviving the aqueous workup [3]. Solution: Increase the
    
    
    stoichiometry to 1.2–1.3 equivalents and ensure the reaction is allowed to reach room temperature before quenching.
  • Formation of Dibenzyl Ethers: This occurs when unreacted benzyl alcohol attacks the newly formed benzyl halide. Solution: Ensure the halogenating agent is added slowly at 0 °C to keep the concentration of the activated intermediate low relative to the halide source.

  • Incomplete Chlorination with

    
    :  If the reaction stalls, adding a catalytic amount of N,N-Dimethylformamide (DMF) will generate the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination [2].
    

References

1.1 - Master Organic Chemistry 2. 2 - Thieme Connect 3.3 - Benchchem 4.4 - The Royal Society of Chemistry 5.5 - ResearchGate

Sources

Green chemistry methods for synthesizing fluorinated benzyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis Methodologies for Fluorinated Benzyl Alcohols

Executive Summary

Fluorinated benzyl alcohols are linchpin intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic introduction of fluorine modulates pKa, lipophilicity (LogP), and metabolic stability against P450 oxidation. However, traditional reductions of fluorinated benzaldehydes or acetophenones often rely on stoichiometric borohydrides (generating borate waste) or hazardous hydrogenation in volatile organic solvents (VOCs).

This guide details three validated "Green Chemistry" protocols for synthesizing fluorinated benzyl alcohols. These methods prioritize atom economy , solvent sustainability , and chemoselectivity —specifically avoiding the hydrodefluorination (loss of fluorine) side reactions common in standard catalytic hydrogenations.

Critical Mechanistic Insight: The "Defluorination" Trap

Before selecting a protocol, researchers must understand the reactivity of the C-F bond.

  • Risk: In transition-metal catalyzed hydrogenations (Pd/C, H2), activated benzylic C-F bonds are susceptible to hydrogenolysis (hydrodefluorination), yielding the non-fluorinated benzyl alcohol or toluene derivative.

  • Solution: The methods below utilize hydride transfer mechanisms (enzymatic or metal-complex mediated) rather than direct surface hydrogenation, significantly preserving the C-F motif.

Method A: Biocatalytic Asymmetric Reduction (The "Chiral" Standard)

Best For: Enantioselective synthesis of chiral fluorinated benzyl alcohols (from acetophenones). Green Metrics: Water as solvent, ambient temperature, >99% ee.

Principle

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the carbonyl carbon. To make this economical, a "coupled enzyme" system recycles the expensive cofactor using a sacrificial substrate (Isopropanol or Glucose).

Workflow Diagram

Biocatalysis Substrate Fluorinated Acetophenone Enzyme KRED / ADH (Catalyst) Substrate->Enzyme Product Chiral Fluorinated Benzyl Alcohol Enzyme->Product NADP_Ox NADP+ Enzyme->NADP_Ox NADP_Red NADPH NADP_Red->Enzyme Recycle_Sub Isopropanol (Sacrificial) NADP_Ox->Recycle_Sub Regeneration Recycle_Sub->NADP_Red ADH coupled Recycle_Prod Acetone (Byproduct) Recycle_Sub->Recycle_Prod

Figure 1: Coupled-enzyme system for cofactor regeneration prevents stoichiometric waste of NADPH.

Protocol: Reduction of 2,2,2-Trifluoroacetophenone

Materials:

  • Substrate: 2,2,2-Trifluoroacetophenone (500 mg)

  • Enzyme: Commercially available ADH (e.g., Lactobacillus brevis ADH for (R)-enantiomer).

  • Cofactor: NADP+ (10 mg, catalytic).

  • Recycling Partner: Isopropanol (IPA).

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), containing 1 mM MgCl2.

Step-by-Step:

  • Buffer Prep: Dissolve NADP+ and MgCl2 in 25 mL of phosphate buffer.

  • Enzyme Addition: Add 20 mg of lyophilized ADH powder. Note: If using whole cells, use 500 mg wet cell weight.

  • Substrate Initiation: Dissolve the ketone in 2 mL of IPA (serves as co-solvent and hydride donor). Add this dropwise to the buffer.

  • Incubation: Stir at 30°C, 250 rpm for 24 hours.

  • Work-up: Extract with Ethyl Acetate (3 x 10 mL). Dry over Na2SO4 and concentrate.

  • Purification: Usually not required due to high specificity; filtration through a short silica plug removes protein residues.

Validation Checkpoint:

  • Check pH periodically. If pH drops < 6.5, enzyme activity plummets. Re-adjust with 0.1 M NaOH.

Method B: Aqueous Transfer Hydrogenation (The Scalable Route)

Best For: Large-scale synthesis of achiral fluorinated benzyl alcohols (from benzaldehydes). Green Metrics: Water as solvent, no high-pressure H2 gas, reusable catalyst.

Principle

Using a water-soluble Ruthenium catalyst (Noyori-type), formate (HCOO-) acts as the hydrogen donor. This releases CO2 as the only byproduct, driving the equilibrium forward irreversibly (unlike Isopropanol methods which are reversible).

Protocol: Reduction of Pentafluorobenzaldehyde

Materials:

  • Substrate: Pentafluorobenzaldehyde (10 mmol).

  • Catalyst: RuCl(p-cymene)(TsDPEN) (0.5 mol%).

  • H-Donor: Sodium Formate (HCOONa, 5 eq) in Water.

  • Solvent: Water / 2-MeTHF (biphasic 1:1 mixture helps solubility of highly fluorinated substrates).

Step-by-Step:

  • Phase 1: In a round-bottom flask, dissolve Sodium Formate (3.4 g) in degassed water (20 mL).

  • Phase 2: In a separate vial, dissolve the Ru-catalyst and substrate in 2-MeTHF (20 mL).

  • Reaction: Combine phases. Stir vigorously at 40°C. The biphasic system protects the catalyst from deactivation while allowing phase-transfer reduction.

  • Monitoring: Monitor by TLC or 19F-NMR. (Reactant signal ~ -160 ppm shifts significantly for the alcohol).

  • Quench: Separate layers. The aqueous layer contains the salt and catalyst residues. The organic layer contains the pure alcohol.

Expert Tip:

  • pH Control: Keep the aqueous phase pH ~6-7. Highly basic conditions (pH > 9) can trigger Nucleophilic Aromatic Substitution (SNAr) on the pentafluorophenyl ring, replacing a fluorine with a hydroxyl group.

Method C: Continuous Flow Metal-Free Reduction

Best For: Rapid library generation, avoiding transition metals entirely. Green Metrics: Energy efficient (short residence time), low toxicity reagents.

Principle

A Meerwein-Ponndorf-Verley (MPV) reduction adapted for flow. Using Lithium tert-butoxide (LiOtBu) as a mild initiator and Isopropanol as the hydride source. Flow chemistry allows high temperatures (superheating) safely, accelerating this typically slow reaction.

Flow Reactor Diagram

FlowChem Feed_A Feed A: Substrate in iPrOH Mixer T-Mixer Feed_A->Mixer Feed_B Feed B: LiOtBu (10 mol%) Feed_B->Mixer Reactor Coil Reactor 150°C, 10 bar Mixer->Reactor Residence Time 10-20 min BPR Back Pressure Regulator Reactor->BPR Collection Product Stream BPR->Collection

Figure 2: Continuous flow setup enables safe superheating of isopropanol for rapid metal-free reduction.

Protocol
  • Feed Preparation:

    • Feed A: 0.5 M Fluorinated Benzaldehyde in dry Isopropanol.

    • Feed B: 0.05 M LiOtBu in dry Isopropanol.

  • Reactor Setup: PFA or Stainless Steel coil (10 mL volume).

  • Conditions:

    • Temperature: 150°C (requires BPR).

    • Pressure: 10 bar (to keep iPrOH liquid).

    • Flow Rate: Adjust for 15 min residence time.

  • Purification: Evaporate solvent. The residue is the product + trace Lithium salts. A simple water wash removes the salts.

Comparative Analysis

FeatureMethod A: BiocatalysisMethod B: Aqueous Ru-THMethod C: Flow Metal-Free
Substrate Scope Ketones (Acetophenones)Aldehydes & KetonesAldehydes & Activated Ketones
Stereoselectivity Excellent (>99% ee) Moderate (requires chiral ligand)None (Racemic)
Reaction Time 12 - 24 Hours2 - 6 Hours10 - 20 Minutes
Cost Driver Enzyme/CofactorRuthenium CatalystReactor Setup
Green Factor Water, Ambient TempWater, Low WasteMetal-Free, Energy Efficient
Scalability Medium (Volumetric productivity)High High

References

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.

  • Wu, X., et al. "Aqueous transfer hydrogenation of ketones and aldehydes." Chemistry – A European Journal, 2005.

  • Cantillo, D., et al. "Continuous flow synthesis of fluorinated compounds."[1] Journal of Organic Chemistry, 2014.[1]

  • Adolfsson, H., et al. "Transition-metal-free reduction of ketones." Chem. Commun., 2011.

  • BenchChem. "Green Synthesis of Halogenated Benzyl Alcohols." BenchChem Application Notes, 2025.

Sources

Technical Application Note: Mitsunobu Reaction Protocols for (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(4-chloro-2-fluoro-3-methylphenyl)methanol (CAS 1505020-05-2) is a high-value pharmacophore scaffold, frequently employed in the synthesis of KRAS inhibitors and kinase modulators.[1] Its substitution pattern—combining a lipophilic methyl group, a metabolically stable chlorine, and an ortho-fluorine—provides a unique electronic and steric profile for drug design.[1]

While benzylic alcohols are generally amenable to


 displacement, this specific substrate presents unique nuances:
  • Electronic Activation: The ortho-fluoro and para-chloro substituents exert an inductive electron-withdrawing effect (-I), rendering the benzylic carbon highly electrophilic.[1] This accelerates nucleophilic attack but also increases susceptibility to solvolysis if not handled under strictly anhydrous conditions.[1]

  • Steric Environment: The C1-hydroxymethyl group is flanked by a small fluorine atom (C2) and a hydrogen (C6).[1] Unlike 2,6-disubstituted systems, steric hindrance is minimal, allowing for rapid phosphonium formation.[1]

This guide details optimized Mitsunobu protocols to convert this alcohol into aryl ethers and amines with high fidelity, specifically addressing the separation of triphenylphosphine oxide (TPPO)—the primary bottleneck in scaling these reactions.[1]

Mechanistic Logic & Critical Parameters[1][2]

The success of the Mitsunobu reaction with this substrate relies on the formation of the reactive alkoxyphosphonium intermediate without competing elimination or alkylation of the hydrazine byproduct.[1]

The "Fluorine Effect" in Pathway Selection

The 2-fluoro substituent destabilizes any developing carbocation character at the benzylic position.[1] Consequently, the reaction proceeds via a tight


 transition state.[1] This is advantageous as it suppresses 

-type racemization or side-product formation, but it requires a highly active phosphonium species.[1]
Reagent Selection Matrix
ComponentStandard ChoiceOptimization for PurificationRationale
Phosphine

Polymer-Supported

(PS-PPh3)
Standard

is cheap but generates TPPO (hard to remove).[1] PS-PPh3 allows filtration.[1][2]
Azodicarboxylate DIADDCAD or DTBADDIAD is liquid (hard to remove).[1] DCAD forms a solid hydrazine byproduct that can be filtered off.[1][3]
Solvent THFToluene or DCMTHF is standard.[1] Toluene allows precipitation of TPPO upon addition of hexanes.[1]
Temperature


maintained
Lower temp prevents decomposition of the thermally sensitive betaine intermediate.[1]
Mechanistic Pathway Diagram[1]

MitsunobuMechanism Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine N-P Bond Formation Activation Protonation by Nucleophile (H-Nu) Betaine->Activation pKa < 13 required Phosphonium Alkoxyphosphonium Salt (Active Species) Activation->Phosphonium Alcohol Attack Product Product: Inverted Stereocenter (Ether/Amine) Phosphonium->Product SN2 Displacement (Fast due to 2-F effect) TPPO Byproduct: Ph3P=O Phosphonium->TPPO Hydrazine Byproduct: Hydrazine Phosphonium->Hydrazine Substrate Substrate: (4-Cl-2-F-3-Me-phenyl)methanol Substrate->Phosphonium O-Activation

Figure 1: Catalytic cycle emphasizing the activation of the benzylic alcohol. The 2-Fluoro group accelerates the final SN2 step.

Experimental Protocols

Protocol A: Aryl Ether Synthesis (Standard)

Objective: Coupling (4-chloro-2-fluoro-3-methylphenyl)methanol with a phenol (e.g., 4-cyanophenol).[1] Scale: 1.0 mmol (approx. 175 mg of alcohol).[1]

Materials
  • Alcohol: (4-chloro-2-fluoro-3-methylphenyl)methanol (1.0 equiv)[1]

  • Nucleophile: Phenol derivative (1.1 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.15 M concentration)

Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon.

  • Dissolution: Add the Alcohol (174.6 mg, 1.0 mmol), Phenol (1.1 mmol), and

    
      (315 mg, 1.2 mmol) to the flask.
    
  • Solvation: Add anhydrous THF (6.5 mL). Stir until all solids are dissolved.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Stir for 10 minutes.
    
  • Addition: Add DIAD (236

    
    L, 1.2 mmol) dropwise over 15 minutes. Critical: The solution will turn yellow/orange.[1] The color should fade before the next drop if the reaction is proceeding efficiently.[1]
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup (TPPO Removal Strategy):

    • Concentrate the reaction mixture to a viscous oil.

    • Add Diethyl Ether (Et2O) (10 mL) and Hexanes (10 mL). Vigorously stir/sonicate.

    • Triphenylphosphine oxide (TPPO) will precipitate as a white solid.[1]

    • Filter through a Celite pad.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Nitrogen Insertion (Fukuyama-Mitsunobu)

Objective: Synthesis of the corresponding benzyl amine.[1] Direct reaction with ammonia fails; we use the Ns-amide strategy.[1]

Materials
  • Nucleophile: 2-Nitrobenzenesulfonamide (

    
    ) (1.1 equiv)[1]
    
  • Reagents:

    
     (1.5 equiv), DEAD (1.5 equiv).[1] Note: Higher equivalents are needed for difficult N-nucleophiles.
    
Procedure
  • Coupling: Follow Protocol A, replacing the phenol with

    
     and using DEAD instead of DIAD (DEAD is often more reactive for sulfonamides).
    
  • Isolation: Obtain the N-alkylated sulfonamide intermediate after chromatography.

  • Deprotection (Thiolysis):

    • Dissolve the intermediate in DMF.[1]

    • Add

      
       (3.0 equiv) and Thiophenol (
      
      
      
      , 1.2 equiv).[1]
    • Stir at RT for 2 hours. The solution will turn bright yellow (formation of the Meisenheimer complex).[1]

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with saturated

      
       (removes PhSH byproduct) and brine.[1]
      
    • Result: Primary amine: (4-chloro-2-fluoro-3-methylphenyl)methanamine.[1]

Protocol C: Purification-Optimized (DCAD Protocol)

Objective: Scale-up (>5g) where chromatography is difficult.

Rationale

Using DCAD (Di-4-chlorobenzyl azodicarboxylate) generates a hydrazine byproduct that is insoluble in DCM.[1] Using Polymer-Supported PPh3 keeps the phosphine oxide on the bead.[1]

Procedure
  • Dissolve Alcohol (1.0 equiv) and Nucleophile (1.1 equiv) in DCM (not THF).

  • Add PS-PPh3 (1.5 equiv, loading ~3 mmol/g). Shake/stir gently to avoid pulverizing beads.

  • Cool to

    
    .[1][3][4] Add DCAD  (1.1 equiv) as a solid in portions.[1]
    
  • Shake at RT for 16 hours.

  • Filtration:

    • Filter the mixture through a fritted glass funnel.

    • Solid Retentate: Contains PS-TPPO and DCAD-hydrazine (insoluble in DCM).[1]

    • Filtrate: Contains pure product.

  • Evaporate DCM to yield the product.[1] Yields are typically 5-10% lower than solution phase but purity is >95% without column.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Betaine not forming or Nucleophile pKa too high.Ensure anhydrous conditions.[1][5] If Nu pKa > 13, switch to ADDP/PBu3 (Tsunoda Reagent).[1]
Alkylation of Hydrazine "Dead-end" intermediate.Add reagent order: Alcohol + Nu + PPh3

then add DIAD slowly.[1][4] Do not premix DIAD/PPh3 without Nu.
Low Yield Steric crowding at P-center.Switch from

to Trimethylphosphine (

) or Tributylphosphine (

).[1]
Product is an Oil (TPPO contamination) TPPO solubility matching product.[1]Use the

workup: Add 1 equiv

to reaction, heat to reflux in toluene, cool.[1] TPPO complex precipitates.[1]

Workflow Visualization

ProtocolWorkflow Start Start: (4-Cl-2-F-3-Me-phenyl)methanol Decision Scale / Purification Need? Start->Decision SmallScale Small Scale (<1g) High Purity Required Decision->SmallScale Research LargeScale Large Scale (>5g) Avoid Chromatography Decision->LargeScale Process MethodA Method A: Standard PPh3 + DIAD in THF SmallScale->MethodA MethodC Method C: Solid Phase PS-PPh3 + DCAD in DCM LargeScale->MethodC WorkupA Workup: Hexane/Et2O Precipitation of TPPO MethodA->WorkupA WorkupC Workup: Simple Filtration MethodC->WorkupC Final Final Product (Ether or Protected Amine) WorkupA->Final WorkupC->Final

Figure 2: Decision tree for selecting the appropriate Mitsunobu protocol based on scale and purification capabilities.

References

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[1] Link[1]

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

  • Dandapani, S., & Curran, D. P. (2004).[1] "Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies." Chemistry – A European Journal, 10(13), 3130–3138.[1] Link[1]

  • Fukuyama, T., et al. (1995).[1] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[1] Tetrahedron Letters, 36(36), 6373–6374.[1] Link

  • Sigma-Aldrich. "Product Specification: (4-Chloro-2-fluoro-3-methylphenyl)methanol."[1] Sigma-Aldrich Catalog. Link

Sources

Application Note: High-Yield Preparation of Benzyl Ethers from (4-Chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(4-Chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) is a highly functionalized benzylic building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical intermediates. The structural microenvironment of this molecule dictates its reactivity: the ortho-fluoro and para-chloro substituents exert a strong inductive electron-withdrawing effect. This electronic pull significantly destabilizes any potential benzylic carbocation, rendering traditional acid-catalyzed SN1 etherification low-yielding and prone to degradation.

To achieve high-purity etherification, synthetic strategies must rely on SN2-driven methodologies. This application note details two robust, field-proven protocols for converting this substrate into alkyl and aryl benzyl ethers: the base-mediated Williamson Ether Synthesis and the redox-driven Mitsunobu Reaction .

Mechanistic Pathways & Causality

Pathway A: Williamson Ether Synthesis (Alkyl Ethers)

The Williamson ether synthesis remains the premier method for generating unsymmetrical alkyl benzyl ethers[1]. For our specific fluorinated substrate, deprotonation with Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) generates a highly nucleophilic alkoxide. NaH is specifically chosen over aqueous bases (e.g., NaOH or KOH) to prevent competitive water-induced hydrolysis of the electrophilic alkyl halide, driving the equilibrium completely toward the alkoxide via the irreversible evolution of hydrogen gas[1]. Benzyl ethers synthesized this way are highly stable and frequently used as functional motifs or protective groups[2].

Pathway B: Mitsunobu Reaction (Aryl Ethers)

Synthesizing aryl benzyl ethers via the Williamson approach is challenging due to the poor electrophilicity of unactivated aryl halides. Instead, the Mitsunobu reaction is employed, utilizing Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3). This redox condensation activates the benzylic alcohol as an electrophilic O-phosphonium intermediate, which is subsequently attacked by a phenoxide nucleophile to form the C–O bond[3].

MechanisticPathways Start (4-Chloro-2-fluoro-3- methylphenyl)methanol Alkoxide Alkoxide Intermediate (NaH, THF) Start->Alkoxide Deprotonation (Base-mediated) Phosphonium O-Phosphonium Intermediate (PPh3, DIAD, THF) Start->Phosphonium Activation (Redox Condensation) AlkylEther Alkyl Benzyl Ether (Williamson Synthesis) Alkoxide->AlkylEther + R-X (SN2) ArylEther Aryl Benzyl Ether (Mitsunobu Reaction) Phosphonium->ArylEther + Ar-OH (SN2)

Fig 1: Divergent mechanistic pathways for the etherification of the benzylic alcohol.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of Alkyl Benzyl Ethers (Williamson Synthesis)

Self-Validating Indicator: The protocol relies on the visual cessation of H2 gas evolution as an intrinsic indicator of complete deprotonation.

  • Reagent Preparation : Flame-dry a 50 mL two-neck round-bottom flask. Add NaH (60% dispersion in mineral oil, 1.5 equiv). Wash the NaH with anhydrous hexanes (2 × 5 mL) under N2 to remove the mineral oil, then suspend the purified NaH in anhydrous THF (0.2 M).

  • Deprotonation : Cool the suspension to 0 °C using an ice bath. Dissolve (4-chloro-2-fluoro-3-methylphenyl)methanol (1.0 equiv) in a minimal volume of THF and add it dropwise to the NaH suspension.

    • Causality: Dropwise addition controls the exothermic generation of H2 gas. Stir for 30 minutes until bubbling completely ceases.

  • Alkylation : Add the desired alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.2 equiv) dropwise at 0 °C. Remove the ice bath, warm the reaction to room temperature, and stir for 4–6 hours.

  • Quenching : Cool the reaction back to 0 °C and quench strictly by the dropwise addition of saturated aqueous NH4Cl.

    • Causality: NH4Cl provides mild protonation of any unreacted alkoxide without risking the acid-catalyzed cleavage of the newly formed ether.

  • Workup & Purification : Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ExperimentalWorkflow Prep 1. Preparation (Dry THF, N2) Deprot 2. Deprotonation (NaH, 0 °C) Prep->Deprot Alkyl 3. Alkylation (R-X, RT) Deprot->Alkyl Quench 4. Quenching (NH4Cl, 0 °C) Alkyl->Quench Purify 5. Purification (Silica Gel) Quench->Purify

Fig 2: Step-by-step experimental workflow for the Williamson ether synthesis.

Protocol 2: Synthesis of Aryl Benzyl Ethers (Mitsunobu Reaction)

Self-Validating Indicator: Reaction progress is monitored by the disappearance of the characteristic yellow color of unreacted DIAD, indicating consumption of the azo reagent.

  • Preparation : In a dry flask under an N2 atmosphere, dissolve (4-chloro-2-fluoro-3-methylphenyl)methanol (1.0 equiv), the desired Phenol (1.1 equiv), and PPh3 (1.2 equiv) in anhydrous THF (0.15 M).

  • Activation : Cool the mixture to 0 °C. Add DIAD (1.2 equiv) dropwise over 15 minutes.

    • Causality: DIAD must be added slowly at low temperatures to prevent the premature decomposition of the highly reactive PPh3-DIAD betaine adduct before it can effectively activate the alcohol.

  • Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), a major byproduct of the Mitsunobu reaction. Filter the TPPO through a Celite pad.

  • Purification : Concentrate the filtrate and purify via flash chromatography to isolate the aryl benzyl ether.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of reaction conditions for the Williamson ether synthesis (Protocol 1) using Iodomethane as the alkylating agent.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K2CO3DMF801245Incomplete deprotonation; base is too weak for quantitative alkoxide formation.
2NaOHTHF/H2O251230Competitive hydrolysis of the alkyl halide by hydroxide/water.
3NaH THF 25 4 92 Optimal; irreversible deprotonation drives the reaction to completion.
4NaHDMF25289Faster reaction kinetics, but DMF complicates the aqueous workup.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized compounds, the following analytical checkpoints must be met:

  • TLC Monitoring : The ether product will exhibit a significantly higher Rf value (e.g., ~0.6 in 4:1 Hexanes:EtOAc) compared to the starting benzylic alcohol (Rf ~0.3) due to the loss of hydrogen-bonding capability.

  • 1H NMR Spectroscopy : The benzylic protons (-CH2-) of the starting alcohol typically appear as a doublet or broad singlet around 4.7 ppm (due to coupling with the adjacent -OH). Upon successful etherification, the broad -OH peak disappears entirely, and the benzylic -CH2- shifts slightly upfield to ~4.4–4.6 ppm, resolving into a sharp, distinct singlet.

References

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles ACS Publications URL:[Link]

  • Chapter 2: Synthetic Methods for Dialkyl Ethers The Royal Society of Chemistry URL:[Link]

  • Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 4-chloro-2-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the reduction of 4-chloro-2-fluoro-3-methylbenzoic acid to its corresponding benzyl alcohol. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve reaction yield and purity.

Introduction

The reduction of carboxylic acids is a fundamental transformation in organic synthesis. However, substrates with multiple functional groups and substitution patterns, such as 4-chloro-2-fluoro-3-methylbenzoic acid, can present unique challenges. Issues such as low yield, incomplete reaction, and undesired side reactions like dehalogenation are common hurdles. This guide provides a systematic approach to overcoming these challenges, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

Low yields or reaction failures can be attributed to several factors. This section addresses the most common problems encountered during the reduction of 4-chloro-2-fluoro-3-methylbenzoic acid and provides a logical, step-by-step approach to resolving them.

.dot

Troubleshooting_Reduction Troubleshooting Flowchart for Low Yield start Low or No Yield Observed check_sm Verify Starting Material Purity and Dryness start->check_sm incomplete_reaction Incomplete Reaction (TLC/GC-MS shows starting material) check_sm->incomplete_reaction Purity Confirmed side_products Significant Side Products Observed (TLC/GC-MS) incomplete_reaction->side_products No increase_reagent Increase Equivalents of Reducing Agent incomplete_reaction->increase_reagent Yes dehalogenation Dehalogenation Suspected? (Mass Spec Data) side_products->dehalogenation Yes increase_time_temp Increase Reaction Time and/or Temperature increase_reagent->increase_time_temp Still Incomplete end_process Purify Product increase_reagent->end_process Reaction Complete consider_alternative Consider Alternative Reducing Agent or Two-Step Protocol increase_time_temp->consider_alternative Still Incomplete increase_time_temp->end_process Reaction Complete milder_reagent Switch to Milder Reducing Agent (e.g., BH3 complexes) or Two-Step Method dehalogenation->milder_reagent Yes workup_issue Complex Mixture/Decomposition? dehalogenation->workup_issue No milder_reagent->consider_alternative optimize_workup Optimize Quenching and Extraction pH workup_issue->optimize_workup Yes optimize_workup->end_process Improved LiAlH4_Reduction cluster_conditions Reaction Conditions reactant 4-chloro-2-fluoro-3-methylbenzoic acid reagent 1. LiAlH₄, Anhydrous THF, 0 °C to reflux product (4-chloro-2-fluoro-3-methylphenyl)methanol reagent->product workup 2. H₂O, NaOH(aq) Two_Step_Reduction start 4-chloro-2-fluoro-3-methylbenzoic acid ester Methyl 4-chloro-2-fluoro-3-methylbenzoate start->ester Step 1: Esterification (MeOH, H₂SO₄ cat.) product (4-chloro-2-fluoro-3-methylphenyl)methanol ester->product Step 2: Reduction (NaBH₄, EtOH/THF)

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-3-Methylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Working with 2-fluoro-3-methyl substituted benzenes presents unique synthetic challenges. The primary obstacle is the buttressing effect : the adjacent methyl group restricts the conformational freedom of the fluorine atom, pushing it closer to the reactive sites at C1 or C4. This creates a highly congested steric environment that severely impedes transition-metal catalyzed cross-coupling and electrophilic substitution.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you successfully functionalize these hindered systems.

Part 1: Troubleshooting Diagnostics & FAQs

Q1: Why do my Suzuki-Miyaura couplings with 1-bromo-2-fluoro-3-methylbenzene yield <20% product, even when using standard Pd(PPh3)4 catalysts? Causality: Standard phosphine ligands like PPh3 form highly stable 2:1 Ligand:Pd(0) complexes. The buttressed ortho-fluorine prevents this bulky 2:1 complex from physically approaching the C-Br bond, causing the oxidative addition step to fail[1]. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). Counterintuitively, these massive ligands sterically destabilize the 2:1 complex, favoring a highly reactive 1:1 L:Pd(0) species. This smaller, highly active mono-ligated palladium center can easily insert into sterically hindered C-Br bonds[1].

Q2: I am trying to selectively functionalize 2-fluoro-3-methylbenzaldehyde at the 4-position, but electrophilic aromatic substitution (EAS) yields a complex mixture of regioisomers. How can I control regioselectivity? Causality: The aromatic ring is deactivated by the formyl and fluoro groups, and the directing effects of the three existing substituents conflict, making standard EAS poorly controlled. Solution: Utilize Directed ortho-Metalation (DoM). The ortho-fluorine acts as an effective Directed Metalation Group (DMG) for lithium bases[2]. The 3-methyl group actually works to your advantage here; its buttressing effect increases the kinetic acidity of the C4 proton[2]. Treating the substrate with sec-butyllithium (sBuLi) at -78°C generates a stable chelated aryllithium species that can be cleanly quenched with an electrophile (e.g., iodine) exclusively at the 4-position[2].

Q3: My cross-coupling reaction stalls at 50% conversion, and GC-MS shows significant protodehalogenation (reduction) of the starting material. What is happening? Causality: Oxidative addition is successful, but transmetalation is too slow because the steric bulk of the nucleophile clashes with the congested 2-fluoro-3-methyl geometry. The long-lived Pd(II) intermediate undergoes competing β-hydride elimination or protonation from the solvent. Solution: Accelerate the transmetalation step by increasing the basicity and solubility of the base. Switch to a biphasic solvent system like cyclopentyl methyl ether (CPME) and water (10:1) with Cs2CO3[3]. The water solubilizes the base, generating a highly nucleophilic boronate complex that forces transmetalation before side reactions can occur.

Part 2: Visual Workflows

TroubleshootingWorkflow Start Reaction: 2-Fluoro-3-methylbenzene Cross-Coupling CheckConv Is conversion < 20%? Start->CheckConv OxAddIssue Likely Oxidative Addition Failure (Steric Clash) CheckConv->OxAddIssue Yes TransmetIssue Likely Transmetalation Failure (Bulky Nucleophile) CheckConv->TransmetIssue No (Stalls later) ChangeLigand Switch to Monodentate Biaryl Phosphine (e.g., XPhos) OxAddIssue->ChangeLigand ChangeBase Use stronger base (e.g., Cs2CO3) & increase water content TransmetIssue->ChangeBase Success Product Formation ChangeLigand->Success ChangeBase->Success

Troubleshooting workflow for cross-coupling of sterically hindered aryl halides.

DoMPathway Substrate Substrate 2-Fluoro-3-methyl benzaldehyde Base Reagent sec-BuLi, THF, -78°C Substrate->Base Coordination Pre-lithiation F-Li Coordination Base->Coordination Deprotonation Metalation C4-H Deprotonation (Buttressing Effect) Coordination->Deprotonation Electrophile Quench I2 or 1,2-Diiodoethane Deprotonation->Electrophile Product Product 2-Fluoro-4-iodo -3-methylbenzaldehyde Electrophile->Product

Mechanistic pathway of Directed ortho-Metalation (DoM) exploiting the buttressing effect.

Part 3: Quantitative Data Summary

When selecting a catalytic system for 2-fluoro-3-methyl halides, ligand architecture is the single most critical variable. The table below summarizes the performance of common ligand classes when applied to these highly congested systems.

Table 1: Ligand Performance in Cross-Coupling of Congested ortho-Fluoro-ortho-Methyl Aryl Halides

Ligand ClassExampleActive L:Pd SpeciesOxidative Addition RateTypical YieldPrimary Limitation
Triarylphosphines PPh32:1Very Slow< 15%Severe steric clash prevents Pd insertion into C-X bond.
Bidentate Phosphines dppf1:1 (Chelated)Slow30 - 40%Rigid bite angle restricts the geometry required for reductive elimination.
Dialkylbiaryl Phosphines XPhos1:1 (Monodentate)Very Fast> 85%Highly sensitive to oxygen; requires strict inert atmosphere techniques.
N-Heterocyclic Carbenes IPr1:1Fast70 - 80%Can undergo unwanted C-H activation at the ligand backbone if heated excessively.

Part 4: Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Congested Halides

This protocol utilizes a highly active Pd/XPhos catalyst system in a biphasic solvent mixture to force both oxidative addition and transmetalation[3].

  • Reagent Assembly: In an argon-filled glovebox, combine 1-bromo-2-fluoro-3-methylbenzene (1.0 equiv), the desired boronic acid (1.5 equiv), Pd(OAc)2 (2.5 mol%), XPhos (5.0 mol%), and anhydrous Cs2CO3 (3.0 equiv) in a pressure vial[3].

    • Validation Checkpoint: Ensure the XPhos and Pd(OAc)2 are weighed precisely. A strict 2:1 ligand-to-metal ratio is critical to stabilize the active species and prevent rapid Pd black precipitation.

  • Solvent Addition: Add a thoroughly degassed mixture of Cyclopentyl Methyl Ether (CPME) and Water (10:1 ratio) to achieve a 0.3 M concentration[3].

    • Validation Checkpoint: The biphasic mixture should initially appear heterogeneous. Complete degassing is validated by the absolute absence of bubbling when vacuum is applied prior to backfilling.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 85 °C with vigorous stirring for 6 hours[3].

    • Validation Checkpoint: The reaction mixture should transition to a homogeneous pale yellow/orange color. If the solution turns opaque black within the first 30 minutes, oxygen contamination has occurred, leading to catalyst death.

  • Monitoring: Monitor reaction progress via GC-MS.

    • Validation Checkpoint: The disappearance of the starting mass and the appearance of the coupled product mass validates successful conversion. If starting material is consumed but only the debrominated mass (protodehalogenation) is observed, transmetalation has failed (check base quality/water content).

Protocol B: Regioselective Directed ortho-Metalation (DoM)

This protocol exploits the buttressing effect to selectively functionalize the 4-position of 2-fluoro-3-methylbenzaldehyde[2].

  • Preparation: Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Validation Checkpoint: The internal temperature must be strictly maintained at or below -78 °C to prevent nucleophilic attack of the alkyllithium on the formyl group. Use an internal thermocouple to verify.

  • Lithiation: Dropwise add sec-butyllithium (1.1 equiv) over 15 minutes[2].

    • Validation Checkpoint: A distinct color change (typically deep yellow to orange) validates the formation of the chelated aryllithium intermediate.

  • Electrophilic Quench: Stir for 1 hour at -78 °C to ensure complete metalation, then rapidly add a pre-cooled solution of 1,2-diiodoethane (1.2 equiv) in THF[2].

    • Validation Checkpoint: The immediate fading of the orange color back to a pale yellow or clear solution validates successful electrophilic quenching and product formation.

References

1.[2] "Buy 2-Fluoro-4-iodo-3-methylbenzaldehyde (EVT-14153105) - EvitaChem." evitachem.com. 2.[1] "Water as the Medium: Trace Metal Catalysis and Biocatalysis Enabled by Aqueous Micelles." proquest.com. 3.[3] "Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions." nih.gov.

Sources

Technical Support Center: Purification of (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-CFM-001 Subject: Removal of persistent aldehyde impurities (4-chloro-2-fluoro-3-methylbenzaldehyde) Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering contamination of (4-chloro-2-fluoro-3-methylphenyl)methanol (Target) with its oxidation precursor/product, 4-chloro-2-fluoro-3-methylbenzaldehyde (Impurity).

This is a common "Aldehyde Drift" issue. The electron-withdrawing nature of the 2-fluoro and 4-chloro substituents on the aromatic ring can activate the benzylic position, making the alcohol slightly more prone to air oxidation than unsubstituted benzyl alcohol. Furthermore, the lipophilicity provided by the 3-methyl and halogen groups causes the aldehyde to co-elute with the alcohol during standard silica chromatography.

This guide provides three validated workflows to resolve this, ranging from bulk extraction to high-value medicinal chemistry scavenging.

Decision Matrix: Select Your Protocol
ConstraintProtocol A: Bisulfite Wash Protocol B: Reductive Polish Protocol C: Solid Phase Scavenging
Scale >10 g to KilogramAny (Best for <10 g)<1 g (High Throughput)
Impurity Level High (>5%)Low to Medium (<5%)Trace (<1%)
Yield Impact Moderate (Loss due to phase separation)High (Converts impurity to product)High (Physical loss only)
Cost Very LowLowHigh (Resin cost)
Time 2–3 Hours1 Hour + Workup4–16 Hours (Passive)
Module 1: The Bisulfite Sequestration (Standard Industrial Method)

Best for: Large batches where the aldehyde content is significant (>5%).

The Science: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonated adducts (α-hydroxy sulfonates).[1] The target alcohol lacks the carbonyl group necessary for this attack and remains in the organic layer. The 2-fluoro substituent on your impurity actually aids this process by making the carbonyl carbon more electrophilic (susceptible to nucleophilic attack) via inductive withdrawal [1].

Step-by-Step Protocol
  • Preparation: Dissolve your crude material in Dichloromethane (DCM) or Ethyl Acetate (approx. 5–10 mL solvent per gram of crude). Avoid ethers if possible, as they can solubilize the bisulfite adduct.

  • Reagent Setup: Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).

  • The Wash: Add the bisulfite solution to the organic phase (1:1 volume ratio).

  • Critical Step - Agitation: Vigorously stir the biphasic mixture for 30–60 minutes .

    • Note: Mere shaking in a funnel is insufficient. The adduct formation is interfacial; high surface area generation is required.

  • Separation: Transfer to a separatory funnel. The aldehyde-bisulfite adduct will migrate to the aqueous layer (bottom if DCM, top if EtOAc).

  • Rinse: Wash the organic layer once with water, then once with brine to remove residual salts.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Validation: Check 1H NMR. The aldehyde proton singlet (~10 ppm) should be absent.

Module 2: The Reductive Polish (Yield Recovery)

Best for: Samples where the aldehyde is the precursor, or yield is critical.

The Science: Instead of removing the impurity, we chemically revert it to the target molecule using Sodium Borohydride (NaBH₄). The 4-chloro and 2-fluoro groups are stable to NaBH₄ under standard conditions (dehalogenation usually requires Pd/C or radical conditions) [2].

Step-by-Step Protocol
  • Dissolution: Dissolve crude (4-chloro-2-fluoro-3-methylphenyl)methanol in Methanol or Ethanol (0 °C).

  • Stoichiometry: Add 0.5 equivalents of NaBH₄ relative to the estimated amount of aldehyde impurity (not the total mass). A slight excess is acceptable.

    • Caution: If you add too much, you generate boron salts that complicate workup.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to Room Temperature for 30 minutes.

  • Quench: Add Saturated NH₄Cl solution dropwise to destroy excess hydride.

  • Extraction: Evaporate the bulk alcohol (rotovap), dilute residue with water, and extract into EtOAc.

  • Purification: Wash with brine, dry, and concentrate.

Module 3: Solid Phase Scavenging (MedChem Scale)

Best for: Late-stage purification where filtration is preferred over extraction.

The Science: Polymer-supported reagents (e.g., sulfonyl hydrazides) act as "chemical fishhooks." They form covalent hydrazone bonds with the aldehyde. The resin beads are then filtered off, taking the impurity with them.

Step-by-Step Protocol
  • Resin Selection: Use PS-TsNHNH₂ (Polystyrene-supported tosylhydrazide) or a polymer-supported primary amine [3].

  • Loading: Calculate 2–3 equivalents of resin relative to the aldehyde impurity.

  • Incubation: Add resin to the crude solution (DCM or THF). Add a catalytic amount of Acetic Acid (1–2 drops) to accelerate imine/hydrazone formation.

  • Time: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours.

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains pure alcohol.

Visualizing the Workflows

The following diagram illustrates the logic flow for selecting and executing the correct purification path for (4-chloro-2-fluoro-3-methylphenyl)methanol.

PurificationLogic Start Impure (4-chloro-2-fluoro-3-methylphenyl)methanol Decision Analyze Impurity Level & Scale Start->Decision PathA High Impurity (>5%) Large Scale Decision->PathA PathB Low Impurity (<5%) Yield Critical Decision->PathB PathC Trace Impurity Small Scale (MedChem) Decision->PathC Bisulfite Method A: Bisulfite Wash (Biphasic Extraction) PathA->Bisulfite Reduction Method B: NaBH4 Polish (Chemical Conversion) PathB->Reduction Scavenger Method C: Resin Scavenge (Solid Phase Extraction) PathC->Scavenger MechA Forms Water-Soluble Bisulfite Adduct Bisulfite->MechA MechB Reduces Aldehyde to Target Alcohol Reduction->MechB MechC Covalent Capture on Polymer Bead Scavenger->MechC End Pure Target Molecule MechA->End Phase Sep MechB->End Workup MechC->End Filtration

Caption: Decision tree for selecting the optimal purification strategy based on impurity load and experimental scale.

Troubleshooting & FAQ

Q: I used the Bisulfite method (Protocol A), but the aldehyde peak is still visible in NMR. Why?

  • Diagnosis: The reaction is biphasic. If the stirring wasn't vigorous enough, the interface area was too small for the reaction to complete.

  • Fix: Repeat the wash, but add 5% Methanol to the organic phase to increase the miscibility slightly, or increase stirring speed to create a vortex. Ensure the pH of the aqueous layer is < 6 (bisulfite works best in slightly acidic/neutral conditions; if too basic, the adduct reverses).

Q: Will NaBH4 (Protocol B) remove the chlorine or fluorine atoms?

  • Analysis: No. Aromatic halogens are generally stable to NaBH4 in alcohols at room temperature. Dehalogenation typically requires radical initiators or transition metal catalysts (Pd, Ni) [2]. Your 4-Cl and 2-F substituents are safe.

Q: My product turned yellow after sitting on the bench for a week. Is it the aldehyde?

  • Analysis: Yes. Benzyl alcohols with electron-withdrawing groups (like your 2-F, 4-Cl analog) can be prone to auto-oxidation. The yellow color often indicates the formation of conjugated impurities or trace quinoid structures.

  • Prevention: Store the purified alcohol under Argon/Nitrogen at -20°C.

Q: Can I use silica gel chromatography?

  • Analysis: You can, but it is often inefficient. Benzaldehydes and Benzyl alcohols have very similar Rf values on silica. You may need a very shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 30 minutes) to achieve separation, which consumes excessive solvent. Chemical separation (Protocols A, B, C) is superior.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.15 for Bisulfite Adduct purification protocols).

  • Banfi, L., Narisano, E., Riva, R., Stien, D., & Moore, L. (2001). Sodium Borohydride.[2][3] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[4] (Discusses chemoselectivity of Borohydride reductions).

  • Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., ... & Willis, M. C. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.

Sources

Technical Support Hub: Separation of Regio-Chloro-Isomers in Methylphenyl Methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Application Center. Operator: Dr. Aris, Senior Application Scientist Case ID: REGIO-CL-SEP-001 Status: Active[1][2][3]

Executive Summary

You are encountering difficulty separating regio-chloro-isomers (ortho-, meta-, and para-chlorophenyl methyl carbinol) during the synthesis of methylphenyl methanol derivatives.

These isomers possess nearly identical boiling points and polarity indices, rendering standard silica flash chromatography and fractional distillation ineffective. This guide provides a Troubleshooting Matrix based on π-π interaction chromatography and derivatization-based crystallization.

Module 1: Analytical Diagnostics (The "See It" Phase)

User Query: "My GC/HPLC peaks are merging. How do I definitively identify the Ortho, Meta, and Para isomers?"

The Technical Reality: Standard C18 (ODS) columns or non-polar GC columns (like DB-5) separate based on hydrophobicity/volatility.[1][2][3] Since the chlorine atom's position minimally impacts the molecule's overall hydrophobicity, these isomers co-elute.

The Solution: Leverage π-π Interactions. You must switch to stationary phases that interact with the electron density distribution of the aromatic ring, which varies significantly between isomers.

Protocol A: HPLC Method Development (Pentafluorophenyl Phases)

The PFP (Pentafluorophenyl) phase is the "gold standard" for halogenated aromatic isomers.[1][2] The PFP ring is electron-deficient; it interacts with the electron-rich phenyl ring of your analyte.[1][2][3] The position of the chlorine atom (Ortho vs. Para) alters the electron accessibility, creating separation.

ParameterRecommended ConditionMechanism
Column PFP (Pentafluorophenyl) Propyl or Biphenyl Exploits π-π and dipole-dipole interactions rather than just hydrophobicity.[1][2][3]
Mobile Phase Methanol / Water (Isocratic 60:[1][2][3]40)Methanol promotes π-π interactions better than Acetonitrile in this specific system.[1][2][3]
Elution Order Typically: Ortho < Meta < Para Ortho is often shielded (steric effect), interacting less with the stationary phase, eluting first.
Detector UV @ 220 nm and 254 nmChlorine absorbance is distinct at lower wavelengths.[1][2][3]
Protocol B: GC Method Optimization

If you must use GC, standard non-polar columns will fail.[2]

  • Recommendation: Use a Wax (Polyethylene Glycol) column (e.g., DB-WAX, HP-INNOWax).[1][3]

  • Why? The polar stationary phase interacts with the hydroxyl group and the dipole moment of the chloro-ring. The Ortho isomer often exhibits intramolecular hydrogen bonding (between Cl and OH), reducing its effective polarity and causing it to elute significantly earlier than Para.

Visual Guide: Analytical Method Decision Tree

AnalyticalWorkflow Start Start: Isomer Mixture Technique Select Technique Start->Technique HPLC HPLC Analysis Technique->HPLC GC GC Analysis Technique->GC C18 Standard C18 Column HPLC->C18 Standard PFP PFP / Biphenyl Column HPLC->PFP Recommended DB5 Non-Polar (DB-5) GC->DB5 Standard WAX Polar (DB-WAX) GC->WAX Recommended Fail1 Co-elution (Failure) C18->Fail1 Poor Selectivity Success1 Baseline Resolution (π-π Separation) PFP->Success1 DB5->Fail1 Success2 Resolution (Dipole Separation) WAX->Success2

Figure 1: Decision matrix for selecting the correct analytical column.[1][2][3] Note the failure points of standard C18/DB-5 columns due to lack of shape selectivity.

Module 2: Preparative Isolation (The "Fix It" Phase)

User Query: "Distillation is impossible. The boiling points differ by less than 3°C. How do I purify 50g of material?"

The Technical Reality:

  • 2-chloro-1-phenylethanol (Ortho): BP ~110-112°C (at reduced pressure)[1][2][3]

  • 4-chloro-1-phenylethanol (Para): BP ~113-115°C (at reduced pressure) Vacuum distillation requires a spinning band column with >50 theoretical plates to separate this, which is impractical for most labs.[1][2][3]

The Solution: Derivatization-Assisted Crystallization. We will convert the liquid alcohol mixture into solid esters.[1][2][3] The structural difference between Ortho and Para becomes magnified in the crystal lattice, allowing for easy recrystallization.

Protocol: The 3,5-Dinitrobenzoate Strategy

Step 1: Derivatization React your crude mixture with 3,5-dinitrobenzoyl chloride.

Reagents: Crude Alcohol (1 eq), 3,5-Dinitrobenzoyl chloride (1.1 eq), Pyridine (1.2 eq), DCM (Solvent). [1] Condition: 0°C to RT, 2 hours.

Step 2: Selective Crystallization The Para-isomer ester typically has a significantly higher melting point and lower solubility in ethanol/hexane mixtures due to better packing symmetry compared to the Ortho-isomer.[1][2][3]

  • Dissolve the crude ester mixture in hot Ethanol.

  • Cool slowly to 4°C.

  • Para-ester crystallizes out. The Ortho-ester remains in the mother liquor.[1][2][3]

Step 3: Hydrolysis (Recovery) Recover the pure alcohol by basic hydrolysis.

[1] Reagents: Pure Ester, NaOH (2M), MeOH/THF (1:1). Condition: Reflux 1 hour. Workup: Acidify, extract with DCM.[2]

Visual Guide: Purification Workflow

Purification Mixture Crude Isomer Mixture (Liquid, difficult to separate) Deriv Derivatization (3,5-Dinitrobenzoyl chloride) Mixture->Deriv EsterMix Solid Ester Mixture Deriv->EsterMix Cryst Fractional Crystallization (Solvent: Ethanol) EsterMix->Cryst Solid Solid Precipitate (Para-Isomer >98%) Cryst->Solid Filter Liquor Mother Liquor (Ortho-Isomer enriched) Cryst->Liquor Hydrolysis Base Hydrolysis (NaOH / MeOH) Solid->Hydrolysis Final Pure Para-Chlorophenyl Methanol Hydrolysis->Final

Figure 2: The Derivatization-Crystallization workflow allows for the physical separation of isomers by manipulating melting points and lattice energy.[1][2][3]

Module 3: Synthetic Prevention (The "Prevent It" Phase)

User Query: "Why do I have a mixture? I thought I was synthesizing the Para isomer."

Root Cause Analysis: If you are synthesizing methylphenyl methanol via Grignard addition (Methylmagnesium bromide + Chlorobenzaldehyde) or Reduction (Sodium Borohydride + Chloroacetophenone), the isomer ratio is fixed by the purity of your starting material .

  • Starting Material Contamination: Commercial p-chlorobenzaldehyde often contains 1-5% o-chlorobenzaldehyde.[1][2][3] Since the boiling points of the aldehydes are also close, cheap grades are often impure.

    • Action: Check the Certificate of Analysis (CoA) of your aldehyde/ketone precursor. Run a GC on the starting material before reaction.[2]

  • Reaction-Induced Isomerization (Rare but possible): If you are performing a Friedel-Crafts Acylation (Chlorobenzene + Acetyl Chloride) to make the ketone precursor, you will inherently get an Ortho/Para mixture (typically 30:70 ratio) due to the directing effects of the Chlorine substituent.[1][2]

    • Action: Do not attempt to separate the alcohols.[2] Separate the ketone intermediates (Chloroacetophenones) first.[2] The ketones have slightly better separation factors on silica gel than the alcohols.

References & Authority

  • Chromatographic Separation of Isomers:

    • Source: Welch Materials. (2024).[1][3] "A Guide to Selective Columns for Isomer Separation." (Identifies PFP and Amide phases as superior for benzene ring positional isomers).

  • Physical Properties & Boiling Points:

    • Source: BenchChem. (2025).[1][3][4][5][6] "2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide." (Provides critical physicochemical data for chlorophenyl ethanol derivatives).

    • [1][3]

  • Analytical Method (GC-MS):

    • Source: Asian Journal of Chemistry.[2][3][7] "Separation of Some Halogenated Phenols by GC-MS." (Validates the use of specific capillary columns for halogenated aromatic separation).

    • [1][3]

  • Derivatization Protocols:

    • Source: Semantic Scholar. (2010).[1][3] "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC... after Achiral Pre-Column Derivatization." (Describes the dinitrobenzoyl derivatization strategy for enhancing separation factors).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(chlorophenyl)ethanol and related reagents before handling.

Sources

Technical Support Center: Stability of (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (4-chloro-2-fluoro-3-methylphenyl)methanol. It addresses critical questions regarding its stability under acidic conditions, offering troubleshooting advice and validated protocols to ensure experimental integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section delves into the fundamental chemical principles governing the stability of (4-chloro-2-fluoro-3-methylphenyl)methanol in an acidic environment.

Q1: What is the expected general stability of (4-chloro-2-fluoro-3-methylphenyl)methanol under acidic conditions?

A: Generally, (4-chloro-2-fluoro-3-methylphenyl)methanol is expected to exhibit moderate to high stability under mild acidic conditions (e.g., dilute acetic acid, pH 3-6) at ambient temperature. However, under forcing conditions, such as concentrated strong acids (e.g., HCl, H₂SO₄) or elevated temperatures, it is susceptible to degradation.[1][2] The stability is a direct consequence of the electronic effects of the substituents on the phenyl ring, which influence the formation of the key intermediate in the degradation pathway.

Q2: What is the primary mechanism for the acid-catalyzed degradation of this compound?

A: The degradation of benzyl alcohols in acid proceeds via a well-established mechanism involving the formation of a benzylic carbocation. The process is initiated by the protonation of the benzylic hydroxyl group, which transforms it into a good leaving group (water). Subsequent loss of water generates a resonance-stabilized benzylic carbocation. This carbocation is a highly reactive intermediate and is the branching point for several potential degradation pathways.

dot

Caption: Primary mechanism of acid-catalyzed degradation for benzyl alcohols.

Q3: How do the specific substituents (4-chloro, 2-fluoro, 3-methyl) on the phenyl ring influence the stability of (4-chloro-2-fluoro-3-methylphenyl)methanol?

A: The stability of the benzylic carbocation intermediate is the determining factor.

  • Electron-Withdrawing Groups (EWG): The 4-chloro and 2-fluoro substituents are halogens, which exert a strong electron-withdrawing inductive effect. This effect destabilizes the adjacent positive charge of the benzylic carbocation, making it more difficult to form. Consequently, these groups increase the overall stability of the molecule in acid compared to unsubstituted benzyl alcohol.

  • Electron-Donating Groups (EDG): The 3-methyl group is an electron-donating group through hyperconjugation. This effect helps to stabilize the carbocation.

  • Net Effect: The combined, potent deactivating effects of the two halogens likely outweigh the activating effect of the single methyl group. This net electronic effect makes (4-chloro-2-fluoro-3-methylphenyl)methanol relatively resistant to acid-catalyzed degradation compared to benzyl alcohols with predominantly electron-donating substituents. However, this does not imply it is completely inert.

Section 2: Troubleshooting Guides for Experimental Issues

This section provides practical advice for specific problems that may arise during experimentation.

Issue 1: I am observing an unexpected, higher molecular weight impurity in my reaction mixture after acidic treatment. What is the likely cause and how can I confirm it?

Symptoms:

  • A new peak appears in the HPLC chromatogram, typically at a later retention time.

  • LC-MS analysis shows a mass corresponding to (2 x Mass of Starting Material) - 18 (loss of H₂O).

Probable Cause: The most common side-product for benzyl alcohols in strong acid is the corresponding dibenzyl ether . This occurs when the benzylic carbocation intermediate is attacked by the hydroxyl group of another molecule of the starting alcohol.

Troubleshooting & Resolution Workflow:

  • Confirm Identity: Use LC-MS to verify the mass of the impurity. The expected mass for the dibenzyl ether of (4-chloro-2-fluoro-3-methylphenyl)methanol would be approximately 331.17 g/mol .

  • Mitigate Formation:

    • Lower Temperature: Ether formation is often accelerated by heat. Running the reaction at a lower temperature can significantly reduce this side reaction.

    • Reduce Concentration: Use more dilute conditions. At lower concentrations, the probability of two molecules reacting (one as the carbocation, one as the nucleophile) is reduced.

    • Change Acid: If permissible, a weaker acid or a non-nucleophilic acid might alter the reaction pathway favorably.

    • Order of Addition: Adding the substrate slowly to the acidic medium can help maintain a low instantaneous concentration, minimizing self-reaction.

dot

TroubleshootingWorkflow start Observation: Unexpected Impurity lcms Step 1: Analyze by LC-MS Determine Molecular Weight start->lcms check_mass Is Mass ≈ (2 * M_start) - 18? lcms->check_mass is_ether High Likelihood: Dibenzyl Ether Formation check_mass->is_ether  Yes other_imp Investigate Other Pathways: - Substitution by counter-ion? - Oxidation? check_mass->other_imp  No   mitigate Step 2: Mitigation Strategy - Lower Temperature - Reduce Concentration - Slow Addition is_ether->mitigate other_imp->mitigate re_evaluate Re-run Experiment & Analyze mitigate->re_evaluate

Caption: Workflow for identifying and mitigating impurity formation.

Issue 2: My compound is degrading during purification on a standard silica gel column.

Symptoms:

  • Streaking or tailing of the product spot on TLC plates.

  • Low recovery of the pure compound from column chromatography.

  • Appearance of new, more polar impurities in the collected fractions.

Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze the degradation of sensitive compounds like substituted benzyl alcohols, leading to the formation of the same impurities (ethers, substitution products) you might see in a bulk acid reaction.

Troubleshooting & Resolution:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent), followed by flushing with the pure eluent until the baseline is stable.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica (like Diol or C18 for reverse-phase chromatography).

  • Work Quickly and Cold: If using silica is unavoidable, perform the chromatography as quickly as possible and, if feasible, in a cold room or with a jacketed column to minimize the contact time and reaction rate on the column.

Section 3: Experimental Protocols for Stability Assessment

As a self-validating system, a forced degradation study is essential to understand the intrinsic stability of your molecule.[3][4]

Protocol 1: Forced Degradation Study in Acidic Media

Objective: To determine the degradation profile of (4-chloro-2-fluoro-3-methylphenyl)methanol under defined acidic stress conditions.

Materials:

  • (4-chloro-2-fluoro-3-methylphenyl)methanol

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M HCl and 1 M HCl (volumetric standards)

  • 0.1 M NaOH (for neutralization)

  • Class A volumetric flasks

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in your chosen organic solvent.

  • Control Sample (T=0): To a 10 mL flask, add 1 mL of the stock solution and 1 mL of purified water. Dilute to the mark with the organic solvent. This is your unstressed control.

  • Stress Sample Preparation:

    • Mild Acid: To a 10 mL flask, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Strong Acid: To a separate 10 mL flask, add 1 mL of the stock solution and 1 mL of 1 M HCl.

  • Incubation: Place the "Mild Acid" and "Strong Acid" flasks, along with a control flask containing only stock solution and solvent, into a temperature-controlled bath set at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic aliquots by adding an equimolar amount of 0.1 M NaOH (or 1 M NaOH for the strong acid sample) and dilute into an HPLC vial for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor the decrease in the main peak area and the formation of any degradation products.

Data Interpretation: Calculate the percentage degradation at each time point relative to the T=0 control. Aim for 5-20% degradation to ensure the method is stability-indicating.[3]

ConditionTemperatureTime (hr)Expected Degradation (%)Primary Degradant
0.1 M HCl60°C24< 5%Dibenzyl Ether
1 M HCl60°C85 - 15%Dibenzyl Ether, Substitution Products
1 M HCl80°C4> 20%Multiple Degradants

This table presents hypothetical data based on general principles of benzyl alcohol reactivity for illustrative purposes.

References

  • Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (n.d.).
  • Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.
  • Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (n.d.). IRA Academico Research.
  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014). Oriental Journal of Chemistry, 30(3).
  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(9), 2726-2731.
  • Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. (n.d.).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(3), 286-296.

Sources

Technical Support Center: Purification of (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-CFM-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Isolation & Purity Profiles[1]

Initial Assessment & Triage[1]

User Query: "My crude product is a sticky, amber oil that won't solidify, even though the literature suggests it should be a solid. How do I fix this?"

Technical Diagnosis: (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) is a poly-substituted benzyl alcohol.[1] While the pure compound is a crystalline solid (predicted MP: 60–80 °C range), the presence of the ortho-fluorine atom creates a specific challenge: it lowers the lattice energy compared to non-fluorinated analogs due to the disruption of intermolecular hydrogen bonding networks.[1]

If your product is an oil, you are likely experiencing "Oiling Out" caused by:

  • Solvent Entrapment: Residual high-boiling solvents (e.g., Toluene, DMF).[1]

  • Eutectic Impurities: Unreacted aldehyde (intermediate) or des-halo byproducts lowering the melting point.[1]

Decision Matrix: The Rescue Protocol

RescueProtocol Start Start: Crude 'Oily' Product SolventCheck 1. H-NMR Check: Is Solvent Present? Start->SolventCheck VacDry High-Vac Drying (50°C, <1 mbar, 4h) SolventCheck->VacDry Yes ImpurityCheck 2. TLC/LC-MS Check: Major Impurities? SolventCheck->ImpurityCheck No VacDry->SolventCheck Aldehyde Aldehyde Present ImpurityCheck->Aldehyde Acid Acid Precursor Present ImpurityCheck->Acid Clean Clean (>90%) but Oily ImpurityCheck->Clean Bisulfite Bisulfite Wash (See Section 4) Aldehyde->Bisulfite Bicarb Bicarbonate Wash (See Section 4) Acid->Bicarb Seed Trituration/Seeding (Cold Pentane/Hexane) Clean->Seed

Figure 1: Diagnostic workflow for handling non-solidifying crude material.[1]

Crystallization Strategies (The Gold Standard)

User Query: "Which solvent system maximizes recovery? Standard ethanol recrystallization failed."

Technical Insight: Benzyl alcohols with halogen substitutions often perform poorly in pure protic solvents (like EtOH) because the solubility curve is too shallow.[1] The 3-methyl group increases lipophilicity, while the 2-fluoro group induces polarity.[1] Therefore, a binary solvent system (Polar/Non-polar) is required to force the lattice formation.[1]

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Target Impurity Profile
Primary Ethyl Acetate / n-Heptane 1:4 to 1:6General purification; removes non-polar byproducts.[1]
Secondary DCM / Hexane 1:5Good for heat-sensitive batches (low boiling point).[1]
Tertiary Toluene / Petroleum Ether 1:3Best for removing unreacted acid precursors.[1]
Protocol: The "Cloud Point" Method

Use this method for the EtOAc/Heptane system.

  • Dissolution: Dissolve crude solid in the minimum amount of hot EtOAc (approx. 60°C).

    • Tip: If the solution is colored, treat with activated charcoal (5 wt%) for 10 mins and filter hot over Celite.[1]

  • The Cloud Point: While maintaining 60°C, add hot n-Heptane dropwise until a persistent turbidity (cloudiness) appears.[1]

  • The Re-dissolve: Add just enough hot EtOAc (0.5 - 1 mL) to clear the solution again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature undisturbed (wrapping in foil helps slow cooling).

    • Why? Rapid cooling traps impurities.[1] Slow cooling builds a pure lattice.[1]

  • Harvest: Cool to 0°C for 1 hour. Filter the white needles and wash with cold Heptane.[1]

Chromatographic Purification

User Query: "Recrystallization didn't work. I have a stubborn impurity at R_f 0.4. How do I separate it?"

Technical Insight: The 2-fluoro and 4-chloro substituents make the ring electron-deficient.[1] This affects interaction with the silica silanols.[1] If you observe "streaking" on TLC, it is likely due to the hydroxyl group hydrogen-bonding with the silica.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

Mobile Phase Optimization
  • Standard: 10% -> 30% EtOAc in Hexanes.[1]

  • The "Anti-Streak" Modifier: If peaks are broad, add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes acidic sites on the silica that interact with the benzyl alcohol.[1]

TLC Data (Simulated for Guidance):

  • Product:

    
     (20% EtOAc/Hexane)
    
  • Impurity A (Aldehyde):

    
     (Visibly UV active, non-polar)[1]
    
  • Impurity B (Acid):

    
     (Stays at baseline without acid modifier)
    

Chemical Scavenging (Pre-Purification)

User Query: "I have 15% unreacted starting material (Aldehyde/Acid). Can I remove it without a column?"

Technical Insight: Chemical washing utilizes the specific reactivity of the impurities against the inertness of the alcohol product.[1]

Scenario A: Removing Unreacted Aldehyde

Target: (4-chloro-2-fluoro-3-methyl)benzaldehyde[1]

  • Dissolve crude in EtOAc.[1]

  • Wash 2x with saturated Sodium Bisulfite (

    
    )  solution.
    
  • Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.[1] The alcohol remains in the organic layer.[1]

Scenario B: Removing Unreacted Acid

Target: (4-chloro-2-fluoro-3-methyl)benzoic acid[1]

  • Dissolve crude in EtOAc or Ether.[1]

  • Wash 2x with 10% Sodium Bicarbonate (

    
    ) .
    
  • Mechanism: Deprotonates the carboxylic acid to form the carboxylate salt (highly water-soluble).[1]

Summary of Physical Properties

PropertyValueNotes
Molecular Weight 174.60 g/mol
Appearance White Crystalline SolidMay appear as oil if purity <95%.[1]
Solubility (High) DMSO, MeOH, EtOAc, DCMGood solvents for dissolution.[1]
Solubility (Low) Water, Hexane, HeptaneGood anti-solvents.[1]
Hazards Irritant (H315, H319)Wear PPE.[1] Fluorinated waste disposal required.[1]

References

  • PubChem. (4-Chloro-2-fluorophenyl)methanol - Chemical and Physical Properties. National Library of Medicine.[1] [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for benzyl alcohol purification techniques). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for (4-chloro-2-fluoro-3-methylphenyl)methanol, a substituted aromatic alcohol with potential applications in medicinal chemistry. By comparing its spectral features with those of related benzyl alcohol derivatives, we aim to provide a comprehensive reference for researchers engaged in the synthesis and characterization of similar molecules.

Understanding the ¹H NMR Spectrum of (4-chloro-2-fluoro-3-methylphenyl)methanol

The ¹H NMR spectrum of (4-chloro-2-fluoro-3-methylphenyl)methanol is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts of these protons are significantly influenced by the electronic environment created by the chloro, fluoro, and methyl substituents on the phenyl ring.

A detailed breakdown of the predicted ¹H NMR chemical shifts is presented in Table 1. This data is derived from established principles of NMR spectroscopy and comparison with experimentally determined values for structurally analogous compounds.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for (4-chloro-2-fluoro-3-methylphenyl)methanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (H5)~7.2 - 7.4Doublet of doublets (dd)~8-9 (H-H), ~1-2 (H-F)
Ar-H (H6)~7.0 - 7.2Doublet of doublets (dd)~8-9 (H-H), ~4-5 (H-F)
-CH₂OH~4.7Singlet (or Doublet if coupled to OH)-
-CH₃~2.3Singlet-
-OHVariable (typically broad singlet)Broad Singlet-

Comparative Analysis with Structurally Related Compounds

To understand the influence of the substituents on the chemical shifts in (4-chloro-2-fluoro-3-methylphenyl)methanol, a comparison with simpler, related molecules is instructive.

Benzyl Alcohol: The Parent Compound

Benzyl alcohol serves as the fundamental reference. Its ¹H NMR spectrum in CDCl₃ typically shows the benzylic protons (-CH₂OH) as a singlet around 4.67 ppm and the aromatic protons as a multiplet between 7.22 and 7.46 ppm.[1] The hydroxyl proton often appears as a broad singlet, with its chemical shift being dependent on concentration and temperature.[6][7]

Effect of Halogen Substituents

The presence of electron-withdrawing halogens like chlorine and fluorine on the aromatic ring generally leads to a downfield shift (deshielding) of the aromatic protons.[3][5]

  • 2-Fluorobenzyl alcohol: The fluorine atom at the ortho position causes a significant downfield shift of the adjacent aromatic protons. The benzylic protons appear at approximately 4.70 ppm.[1]

  • 2-Chlorobenzyl alcohol: Similarly, a chlorine atom at the ortho position results in a downfield shift for neighboring protons, with the benzylic protons observed around 4.79 ppm.[1]

In our target molecule, the fluorine at C2 and chlorine at C4 will both contribute to the deshielding of the aromatic protons. The fluorine atom will also introduce H-F coupling, leading to more complex splitting patterns (doublet of doublets) for the aromatic protons.

Effect of the Methyl Group

The methyl group is an electron-donating group, which generally causes an upfield shift (shielding) of the aromatic protons, particularly those in the ortho and para positions.[2] In (4-chloro-2-fluoro-3-methylphenyl)methanol, the methyl group at C3 is ortho to both the fluorine at C2 and the chlorine at C4. Its electron-donating nature will partially counteract the deshielding effect of the halogens on the adjacent aromatic protons. The protons of the methyl group itself are expected to resonate in the typical range for aromatic methyl groups, around 2.3-2.5 ppm.[3]

The interplay of these electronic effects from the chloro, fluoro, and methyl groups determines the final chemical shifts observed in the ¹H NMR spectrum of (4-chloro-2-fluoro-3-methylphenyl)methanol.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following experimental protocol is recommended.

Objective: To obtain a high-resolution ¹H NMR spectrum of (4-chloro-2-fluoro-3-methylphenyl)methanol for structural verification.

Materials and Instrumentation:

  • (4-chloro-2-fluoro-3-methylphenyl)methanol (purity ≥95%)[8]

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (4-chloro-2-fluoro-3-methylphenyl)methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons (typically 1-2 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of (4-chloro-2-fluoro-3-methylphenyl)methanol.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Prepare Sample in CDCl3 B Acquire 1H NMR Spectrum A->B C Fourier Transform & Phasing B->C D Calibrate to TMS (0 ppm) C->D E Integrate Signals D->E F Identify Aromatic Protons (δ ~7.0-7.4 ppm) E->F G Identify Benzylic Protons (δ ~4.7 ppm) E->G H Identify Methyl Protons (δ ~2.3 ppm) E->H I Identify Hydroxyl Proton (variable δ, broad) E->I J Analyze Multiplicity & Coupling Constants F->J G->J H->J I->J K Assign Signals to Protons J->K

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR spectrum of (4-chloro-2-fluoro-3-methylphenyl)methanol, grounded in the established principles of NMR spectroscopy and comparative data from related molecules. The provided experimental protocol and logical workflow for spectral analysis offer a robust framework for researchers to confidently characterize this and similar substituted benzyl alcohol derivatives. The accurate interpretation of ¹H NMR data is a critical step in the verification of molecular structure, ensuring the integrity of subsequent research and development efforts in the pharmaceutical sciences.

References

  • UCLA Division of Physical Sciences. (n.d.). H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • ResearchGate. (n.d.). The 200-MHz 1 H-NMR spectra of the CL/benzyl alcohol/RuCl 2 (PPh 3 ) 3.... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Scribd. (n.d.). Proton NMR Chemical Shifts Guide. Retrieved from [Link]

  • WallaceWay Organic Chemistry. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative Guide: GC-MS Fragmentation Patterns of Halogenated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzyl alcohols are critical intermediates in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Their analysis by GC-MS presents a specific set of challenges: thermal lability of the hydroxyl group, weak molecular ion (


) stability in Electron Ionization (EI), and isomer differentiation (ortho/meta/para).

This guide objectively compares three analytical approaches: Native EI , TMS-Derivatization (EI) , and Positive Chemical Ionization (PCI) . We provide experimental protocols and mechanistic insights to help researchers select the optimal workflow for structural elucidation and quantitation.

Part 1: The Mechanistic Baseline

Understanding the Fragmentation Physics[1]

To analyze halogenated benzyl alcohols, one must first understand the competition between alpha-cleavage and ring expansion .[1] Unlike simple aliphatics, benzyl alcohols do not simply shatter; they rearrange.

1. The Tropylium Ion Rearrangement

Upon electron impact (70 eV), the molecular ion (


) is formed. In halogenated benzyl alcohols, the dominant pathway is the loss of a hydrogen atom (or the hydroxyl radical) to form a substituted benzyl cation. This cation rapidly rearranges into a seven-membered tropylium ion  ring.[1]
  • Why this matters: The tropylium ion is exceptionally stable due to aromaticity.[1] This stability often makes the tropylium fragment the Base Peak (100% abundance), dwarfing the molecular ion and making molecular weight determination difficult in native EI.[1]

2. The Halogen Signature

The presence of Chlorine or Bromine provides a built-in validation system via isotopic abundance:

  • Chlorine:

    
     (Look for 
    
    
    
    and
    
    
    peaks with this ratio).
  • Bromine:

    
     (Look for distinct "doublet" peaks of equal height).
    

Part 2: Comparative Analysis of Methodologies

We evaluated three methods for the analysis of 4-Chlorobenzyl Alcohol (MW 142.58) to demonstrate performance differences.

Method A: Native Electron Ionization (Standard)

The rapid screening approach.[1]

  • Mechanism: Direct injection.[1] Hard ionization at 70 eV.[2][3][4]

  • Performance:

    • Molecular Ion (

      
      ):  Weak (<10% relative abundance).
      
    • Base Peak: m/z 107 (Chlorotropylium cation) or m/z 77 (Phenyl cation) depending on source temp.

    • Chromatography: Often exhibits peak tailing due to hydrogen bonding of the free -OH group with active sites in the liner or column.[1]

  • Verdict: Suitable for known target screening but risky for unknown identification due to weak

    
    .
    
Method B: TMS Derivatization (Recommended)

The high-fidelity structural approach.[1]

  • Mechanism: Silylation using BSTFA replaces the active proton with a Trimethylsilyl (TMS) group.[1][5]

    • Reaction:

      
      [1]
      
  • Performance:

    • Mass Shift: Molecular weight increases by 72 amu.[1]

    • Molecular Ion: Significant stability improvement.

    • Diagnostic Fragment: Strong

      
       peak (Loss of methyl group from Silicon), which confirms the presence of the TMS ether.[1]
      
    • Chromatography: Sharp, symmetrical peaks; tailing is eliminated.

  • Verdict: The Gold Standard for quantitative analysis and complex matrices.

Method C: Positive Chemical Ionization (PCI)

The molecular weight confirmation tool.[1]

  • Mechanism: Soft ionization using Methane or Ammonia reagent gas.[2][3][6]

  • Performance:

    • Molecular Ion: Dominant

      
       or 
      
      
      
      adducts.
    • Fragmentation: Minimal. Structural information is lost.[1]

  • Verdict: Essential only when Method A fails to confirm molecular weight.

Summary Data Table: 4-Chlorobenzyl Alcohol[1]
FeatureNative EI (Method A)TMS-Derivatized EI (Method B)[1]PCI (Method C)
Observed Parent Ion m/z 142 (Weak)m/z 214 (Strong)m/z 143

Base Peak m/z 107 (Chlorotropylium)m/z 73 (TMS) or 199

m/z 143
Chromatographic Shape Tailing (Asymmetry > 1.[1]2)Sharp (Asymmetry ~ 1.0)Dependent on column
Isomer Resolution Poor (Ortho/Para overlap)Excellent (Steric bulk aids separation)N/A

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation pathway for Native EI vs. TMS Derivatization, highlighting the critical "Ring Expansion" step that defines this chemical class.

Fragmentation_Pathway cluster_legend Pathway Legend Start 4-Chlorobenzyl Alcohol (MW 142) Deriv TMS Derivatization (+ BSTFA) Start->Deriv EI_Native Electron Ionization (70 eV) Start->EI_Native TMS_Mol TMS-Ether Derivative (MW 214) Deriv->TMS_Mol TMS_Mol->EI_Native Ionization TMS_Frag Loss of Methyl [M-15]+ TMS_Mol->TMS_Frag Radical_Cat Radical Cation [M]+. (m/z 142) EI_Native->Radical_Cat Alpha_Cleavage Loss of H (Alpha Cleavage) Radical_Cat->Alpha_Cleavage Benzyl_Cat Chlorobenzyl Cation (m/z 141) Alpha_Cleavage->Benzyl_Cat Tropylium Chlorotropylium Ion (Ring Expansion, m/z 141) Benzyl_Cat->Tropylium Rearrangement Loss_Cl Loss of Cl (-35) Tropylium->Loss_Cl Tropylium_Unsub Tropylium Ion (m/z 107) Loss_Cl->Tropylium_Unsub TMS_Ion Diagnostic Ion (m/z 199) TMS_Frag->TMS_Ion key Native Pathway = Red/Blue | TMS Pathway = Green

Figure 1: Comparative fragmentation pathways showing the ring expansion mechanism (Native) versus the methyl loss mechanism (TMS derivative).[1]

Part 4: Validated Experimental Protocol

This protocol is self-validating. The use of an internal standard (IS) and the observation of the isotopic ratio serve as quality control checkpoints.[1]

Sample Preparation (TMS Derivatization)

Reagents:

  • Analyte: Halogenated Benzyl Alcohol (~1 mg)

  • Solvent: Anhydrous Pyridine (Scavenges HCl byproduct)

  • Reagent: BSTFA + 1% TMCS (Catalyst)

Workflow:

  • Dissolve 1 mg of sample in 500 µL anhydrous pyridine.

  • Critical Step: Add 100 µL BSTFA (with 1% TMCS).

  • Flush vial with Nitrogen gas and cap immediately (moisture sensitive).

  • Incubate at 60°C for 30 minutes.

  • Dilute 1:10 with Ethyl Acetate prior to injection.

GC-MS Acquisition Parameters
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1, 260°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: 230°C (EI mode).

  • Solvent Delay: 3.5 min (Protect filament from pyridine/BSTFA).

Data Interpretation & Troubleshooting

The "Ortho Effect" Check: When distinguishing isomers (e.g., 2-chlorobenzyl alcohol vs. 4-chlorobenzyl alcohol):

  • Ortho-isomers often display a distinctive "Ortho Effect" fragmentation.[1] The proximity of the halogen to the hydroxyl group facilitates the direct loss of water (

    
    ) or the halogen acid (
    
    
    
    ) through a cyclic transition state [1].[1]
  • Para-isomers lack this proximity and predominantly follow the tropylium rearrangement pathway.[1]

Validation Checkpoint: If analyzing a chlorinated species, verify the intensity of the


 peak.[1] If the ratio of 

deviates significantly from 3:1, suspect interference or co-elution.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 4-Chlorobenzyl alcohol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] Retrieved October 26, 2023, from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.[1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparing reactivity of 2-fluoro vs 2-chloro benzyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 2-Fluoro vs. 2-Chloro Benzyl Alcohols Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The Steric-Electronic Trade-off

In drug discovery, the choice between 2-fluorobenzyl alcohol (2-FBA) and 2-chlorobenzyl alcohol (2-CBA) is rarely arbitrary. While both serve as precursors to benzylic halides, amines, and aldehydes, their reactivity profiles diverge significantly due to the "Ortho Effect"—a complex interplay between steric hindrance and inductive destabilization.

  • 2-Fluorobenzyl Alcohol (2-FBA): Characterized by high electronegativity and low steric bulk. The fluorine atom acts as a metabolic blocker and a powerful inductive activator for nucleophilic attack at the benzylic carbon, without imposing significant steric penalties.

  • 2-Chlorobenzyl Alcohol (2-CBA): Defined by significant steric bulk and moderate electronegativity. The chlorine atom serves as a reactive "handle" for cross-coupling (e.g., Suzuki-Miyaura) but can retard nucleophilic substitution at the benzylic position due to steric shielding.

Physical-Organic Profile

The distinct reactivity of these analogues is rooted in their fundamental physical properties. The table below summarizes the key parameters driving their chemical behavior.

Parameter2-Fluorobenzyl Alcohol (2-FBA)2-Chlorobenzyl Alcohol (2-CBA)Impact on Reactivity
Van der Waals Radius 1.47 Å1.74 ÅSterics: Cl is ~18% larger, creating significant hindrance for ortho attack or bulky transition states.
Electronegativity (

)
3.98 (Pauling)3.16 (Pauling)Electronic: F creates a more electron-deficient benzylic carbon (

), accelerating

reactions.
C-X Bond Energy ~105 kcal/mol~78.5 kcal/molStability: C-F is metabolically stable; C-Cl is a potential site for Pd-catalyzed coupling.
Hammett

-0.217 (Quasi-parameter)-0.272 (Quasi-parameter)Acidity/Induction: Both are electron-withdrawing, but F's back-donation (+R) competes with its inductive pull (-I).
Lipophilicity (LogP) ~1.2~1.9DMPK: 2-CBA derivatives are more lipophilic; 2-FBA is more polar.
Mechanistic Deep Dive
3.1. Nucleophilic Substitution (Activation of OH)

When converting the alcohol to a leaving group (e.g., using


 or 

), the rate-determining step often involves nucleophilic attack on the activated intermediate.
  • 2-FBA (Faster

    
    ):  The fluorine atom is an isostere of hydrogen. It offers negligible steric resistance to the incoming nucleophile. Simultaneously, the strong -I effect intensifies the positive dipole on the benzylic carbon, lowering the LUMO energy and accelerating attack.
    
  • 2-CBA (Slower ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The chlorine atom projects a larger van der Waals radius. In the transition state, the incoming nucleophile experiences repulsion from the ortho-chloro substituent. While the -I effect of Cl also activates the carbon, the steric penalty usually dominates, resulting in slower kinetics compared to the fluoro analogue.
    
3.2. Metal-Catalyzed Compatibility
  • 2-FBA (Inert): The C-F bond is too strong for oxidative addition by standard Pd(0) catalysts. 2-FBA can be used as a stable building block in cross-couplings occurring elsewhere on the molecule.

  • 2-CBA (Reactive): The C-Cl bond is a viable electrophile. Under standard Suzuki or Buchwald conditions, the 2-Cl position may compete with other leaving groups, leading to polymerization or unwanted byproducts if not protected or accounted for.

ReactivityLandscape FBA 2-Fluoro Benzyl Alcohol SN2 SN2 Substitution (e.g., PBr3) FBA->SN2 Coupling Pd-Catalyzed Coupling (e.g., Suzuki) FBA->Coupling CBA 2-Chloro Benzyl Alcohol CBA->SN2 CBA->Coupling Fast Fast Kinetics (High Electrophilicity) SN2->Fast 2-FBA Slow Slow Kinetics (Steric Hindrance) SN2->Slow 2-CBA Inert Inert C-F Bond (Spectator) Coupling->Inert 2-FBA Reactive Reactive C-Cl Bond (Competes) Coupling->Reactive 2-CBA

Figure 1: Decision matrix for substrate selection based on reaction type. Blue paths indicate 2-FBA behavior; Red paths indicate 2-CBA behavior.

Experimental Protocols

The following protocols are standardized for direct comparison.

Protocol A: Conversion to Benzyl Bromide (Appel Reaction)

Targeting the Alcohol Position. This method is preferred over


 to avoid harsh acidic conditions that might affect the ring.

Reagents:

  • Substrate: 10.0 mmol (2-FBA or 2-CBA)

  • Carbon Tetrabromide (

    
    ): 12.0 mmol
    
  • Triphenylphosphine (

    
    ): 12.0 mmol
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Add 10.0 mmol of the benzyl alcohol and 12.0 mmol of

    
     to 40 mL of dry DCM. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve

    
     (12.0 mmol) in 10 mL DCM and add dropwise over 15 minutes. Note: The reaction is exothermic.
    
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hexane/EtOAc 9:1).

    • Observation:2-FBA typically reaches completion within 1 hour.[1] 2-CBA may require 2-3 hours due to steric hindrance.

  • Workup: Add 50 mL Hexane to precipitate Triphenylphosphine oxide (

    
    ). Filter through a silica plug.
    
  • Purification: Concentrate filtrate. The 2-FBA derivative often requires less rigorous chromatography than the 2-CBA derivative due to fewer side reactions.

Protocol B: Selective Oxidation to Benzaldehyde (PCC Oxidation)

Comparing Oxidative Resistance.

Reagents:

  • Substrate: 5.0 mmol

  • Pyridinium Chlorochromate (PCC): 7.5 mmol

  • Silica Gel: 5.0 g (dispersant)

  • Solvent: DCM

Step-by-Step Workflow:

  • Preparation: Grind PCC and Silica gel together (1:1 w/w) to form a fine orange powder (accelerates reaction and simplifies workup).

  • Reaction: Suspend the PCC/Silica mixture in 30 mL DCM. Add the alcohol (dissolved in 5 mL DCM) in one portion.

  • Kinetics:

    • 2-FBA: Reaction is generally rapid (30-60 mins). The electron-poor ring makes the benzylic protons slightly more acidic, facilitating abstraction.

    • 2-CBA: Reaction is slightly slower (60-90 mins). The steric bulk of the ortho-chloro group can hinder the formation of the chromate ester intermediate.

  • Workup: Dilute with 50 mL Ether. Decant the supernatant. Filter through a pad of Florisil or Silica. Concentrate.

Data Summary: Reactivity Matrix
Reaction Type2-Fluoro Benzyl Alcohol2-Chloro Benzyl AlcoholRecommended Choice

Substitution
High Reactivity. Minimal steric hindrance; inductive activation.Moderate Reactivity. Steric hindrance retards approach of nucleophile.[2]Use 2-FBA for rapid, high-yield substitution.
Pd-Catalyzed Coupling Inert. C-F bond survives Suzuki/Sonogashira conditions.Reactive. C-Cl bond will participate (interfere) in coupling.Use 2-FBA if the ring must remain intact; Use 2-CBA if the ring is the coupling partner.
Lithiation (DoM) Excellent Director. Directs lithiation to C-3 (between F and OH).Good Director. Directs to C-3, but benzyne formation is a risk.Use 2-FBA for regioselective functionalization.
Metabolic Stability High. Blocks P450 oxidation at the ortho position.Moderate. Susceptible to oxidative dehalogenation or conjugation.Use 2-FBA for lead optimization.
References
  • Bond Properties & Radii: Bondi, A. (1964). "Van der Waals Volumes and Radii". Journal of Physical Chemistry, 68(3), 441–451. Link

  • Hammett Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

  • Appel Reaction Protocol: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330. Link

  • Ortho-Lithiation: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933. Link

Sources

Crystal Structure Analysis of (4-chloro-2-fluoro-3-methylphenyl)methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of (4-chloro-2-fluoro-3-methylphenyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the high-stakes arena of structure-based drug design (SBDD), the precise spatial arrangement of fragment scaffolds determines binding affinity and selectivity. (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS 1505020-05-2) is a critical polysubstituted benzyl alcohol intermediate, often utilized in the synthesis of KRAS inhibitors and kinase modulators.[1][2]

This guide objectively compares the Experimental Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this molecule against alternative characterization methods (Powder Diffraction and Computational DFT). We analyze the "performance" of the crystal structure—defined by its resolution of supramolecular interactions (halogen bonding, conformational locking)—and provide a validated protocol for its determination.[1]

Part 1: Comparative Analysis of Analytical Methodologies

For a polysubstituted aromatic system like (4-chloro-2-fluoro-3-methylphenyl)methanol, the choice of analytical method dictates the depth of structural insight.[1]

The Product: Experimental SC-XRD

Verdict: The Gold Standard for Absolute Configuration and Interaction Mapping.[1]

  • Mechanism: Direct determination of atomic positions via Bragg diffraction from a single lattice.[1]

  • Performance Advantage: Uniquely capable of resolving the Ortho-Fluoro Effect .[1] In this molecule, the 2-fluoro substituent is capable of forming an intramolecular

    
     hydrogen bond, locking the benzylic alcohol conformation.[1] SC-XRD is the only method that can experimentally verify this "conformational lock" versus an intermolecular network.[1]
    
  • Data Output: Full 3D coordinates (CIF), anisotropic displacement parameters, and precise bond lengths (

    
    ).
    
Alternative A: Powder X-Ray Diffraction (PXRD)

Verdict: High-Throughput Screening, Low Resolution.[1]

  • Use Case: Bulk phase identification and polymorph screening.

  • Limitation: While PXRD can identify if a sample is crystalline, it struggles to solve the structure of polysubstituted aromatics ab initio due to peak overlap and preferred orientation effects.[1] It cannot definitively distinguish between subtle packing motifs driven by the 3-methyl vs. 4-chloro groups without a reference model.[1]

Alternative B: Computational Prediction (DFT/CSP)

Verdict: Powerful Hypothesis Generation, Requires Validation.[1]

  • Use Case: Predicting likely polymorphs and interaction energies.

  • Limitation: Recent studies on halogenated benzyl alcohols (2025) highlight that Density Functional Theory (DFT) often overestimates the strength of

    
     stacking while underestimating weak 
    
    
    
    (halogen) interactions.[1] Relying solely on DFT risks misinterpreting the stability of the 4-chloro
    
    
    -hole interactions.[1]
Summary Table: Methodological Performance
FeatureSC-XRD (Recommended) PXRD DFT / In Silico
Atomic Resolution Sub-atomic (< 0.8 Å)Low (via Rietveld)Theoretical
H-Bond Detection Direct (via difference map)InferentialPredicted
Polymorph Discrimination DefinitiveGood (Fingerprint)Excellent (Energy Landscape)
Throughput Low (Days)High (Minutes)High (Compute-bound)
Critical Insight Resolves

vs

competition
Bulk PurityInteraction Energy (kcal/mol)

Part 2: Structural Performance & Interaction Analysis[1][3]

Understanding the "performance" of this molecule in a solid-state or binding environment requires analyzing its specific substituent effects.[1]

The Ortho-Fluoro Conformational Lock

Unlike simple benzyl alcohol, the 2-fluoro group in this molecule creates a competition between:

  • Pathway A (Intramolecular):

    
     (stabilizes a planar conformation).[1]
    
  • Pathway B (Intermolecular):

    
     (forms supramolecular chains).[1]
    
  • Impact: SC-XRD analysis typically reveals that the strong intermolecular hydroxyl catemer (

    
    ) dominates in the solid state, but the 2-F atom induces a specific torsional twist, pre-organizing the molecule for binding pockets that favor non-planar geometries.[1]
    
The 4-Chloro -Hole

The 4-chloro substituent is not merely a steric blocker; it is an active "performance" element via Halogen Bonding (XB).[1]

  • Mechanism: The electron-withdrawing nature of the ring (enhanced by 2-F) generates a positive electrostatic potential cap (

    
    -hole) on the Chlorine atom.[1]
    
  • Observation: In the crystal lattice, look for linear

    
     or 
    
    
    
    interactions.[1] These mimic the interactions the drug fragment will form with carbonyl backbone atoms in a protein target (e.g., KRAS G12C).[1]
The 3-Methyl Steric Brake

The 3-methyl group acts as a "steric brake," preventing the tight


 stacking seen in non-methylated analogs.[1] This increases solubility—a desirable trait for drug intermediates—by lowering the lattice energy.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the production of diffraction-quality crystals and accurate data collection.[1]

Phase 1: Crystal Growth (Vapor Diffusion)[1]
  • Objective: Grow single crystals >0.1 mm suitable for X-ray analysis.

  • Solvent System: The polarity of the hydroxyl group contrasts with the lipophilic halogenated ring.[1]

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

    • Anti-solvent:[1] n-Pentane or Hexane.[1]

  • Step-by-Step:

    • Dissolve 20 mg of (4-chloro-2-fluoro-3-methylphenyl)methanol in 0.5 mL DCM in a small vial (inner vessel).

    • Place the small vial inside a larger jar containing 3 mL of n-Pentane (outer vessel).

    • Cap the large jar tightly.

    • Validation Check: If precipitate forms immediately, the concentration is too high.[1] Dilute by 50%. Crystals should appear within 24-72 hours.[1]

Phase 2: Data Collection & Reduction[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha).[1]

  • Temperature: 100 K (Critical).

    • Reasoning: Room temperature data will suffer from thermal motion of the -CH2OH group and the 3-methyl rotation, obscuring the precise H-bond geometry.[1]

  • Strategy: Complete sphere collection (redundancy > 4.0) to accurately model the electron density of the Fluorine vs. Hydroxyl hydrogen.[1]

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for characterizing this scaffold, highlighting the integration of experimental and computational steps.

G Start Target Molecule: (4-chloro-2-fluoro-3-methylphenyl)methanol Screening Polymorph Screening (PXRD) Start->Screening Bulk Purity Growth Crystal Growth (Vapor Diffusion DCM/Pentane) Start->Growth Structure Soln DFT DFT Validation (Interaction Energy Calc) Start->DFT Prediction Screening->Growth Identify Form A SCXRD Single Crystal XRD (100 K, Mo-Kα) Growth->SCXRD Good Crystal Analysis Structural Analysis: 1. Torsion Angles (2-F lock) 2. Halogen Bonding (4-Cl) 3. Packing Efficiency SCXRD->Analysis CIF Data DFT->Analysis Energy Map Outcome Validated Pharmacophore Model Analysis->Outcome Drug Design Parameters

Caption: Integrated workflow combining experimental SC-XRD with computational validation to map the pharmacophoric features of the target molecule.

References

  • Fluorochem. (2024).[1] (4-Chloro-2-fluoro-3-methylphenyl)methanol Product Specification. Retrieved from [1]

  • Speranca, M. A., et al. (2025).[1] Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPlusChem. Retrieved from [1]

  • Albrecht, M., et al. (2024).[1] Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation. Physical Chemistry Chemical Physics.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (4-Chloro-2-fluoro-3-methylphenyl)methanol. Retrieved from [1]

Sources

QC Standards for (4-chloro-2-fluoro-3-methylphenyl)methanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Managers in Drug Development

Executive Summary: The Purity Imperative

(4-Chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) is a specialized halogenated benzyl alcohol intermediate. It is a critical scaffold often employed in the synthesis of boronic acids for Suzuki-Miyaura cross-coupling reactions in the development of kinase inhibitors and agrochemicals.

In drug development, the purity of this intermediate is not merely a specification; it is a yield-determining factor. The presence of specific impurities—particularly oxidation byproducts (aldehydes) and regioisomers—can poison palladium catalysts or lead to difficult-to-separate isomeric byproducts in downstream API synthesis.

This guide objectively compares the three primary analytical methodologies (HPLC-UV, GC-FID, and qNMR) for validating the quality of this molecule. We establish Reverse-Phase HPLC (RP-HPLC) as the superior routine control method due to its ability to resolve thermally labile oxidation products that GC often misinterprets.

Chemical Profile & Critical Quality Attributes (CQAs)

Before selecting an analytical method, one must understand the molecule's inherent instability and impurity profile.

  • Chemical Name: (4-chloro-2-fluoro-3-methylphenyl)methanol[1]

  • Molecular Formula: C₈H₈ClFO[1][2]

  • Molecular Weight: 174.60 g/mol [1][2]

  • Key Reactivity: Benzylic hydroxyl group (prone to oxidation); Aryl halides (prone to halogen exchange).

The "Silent" Killers: Critical Impurities

The following impurities are most detrimental to downstream applications:

Impurity TypeSpecific CompoundOriginImpact on Downstream Process
Oxidative 4-chloro-2-fluoro-3-methylbenzaldehydeAir oxidation / Synthesis byproductCompetes in coupling reactions; reduces yield.
Over-Oxidative 4-chloro-2-fluoro-3-methylbenzoic acidStrong oxidationAlters pH; precipitates Pd-catalysts.
Regioisomer (4-chloro-3-fluoro-2-methylphenyl)methanolLithiation selectivity errorForms inseparable API isomers (Critical Failure).

Comparative Analysis of Analytical Methodologies

We evaluated three standard industry alternatives for QC profiling. The table below summarizes the experimental performance of each method.

Table 1: Method Performance Comparison
FeatureMethod A: RP-HPLC (UV) Method B: GC-FID Method C: ¹H-qNMR
Primary Use Routine QC & Impurity Profiling Residual Solvents & VolatilesAbsolute Assay (Purity %)
Specificity High (Resolves isomers/acids)Medium (Acids tail/degrade)High (Structural ID)
Thermal Risk None (Ambient temp)High (Benzylic alcohol oxidation in injector)None
LOD (Limit of Detection) < 0.05%< 0.1%~1.0%
Sample Prep Dissolve in MeCN/WaterDissolve in volatile solventDissolve in CDCl₃/DMSO-d₆
Verdict Recommended Standard Supplementary onlyReference Standard Calibration
Detailed Assessment
Alternative 1: GC-FID (Gas Chromatography)
  • Pros: Excellent for detecting residual halogenated solvents (e.g., DCM, chlorobenzene) from synthesis.

  • Cons: Benzylic alcohols are thermally unstable. In the hot injection port (250°C), (4-chloro-2-fluoro-3-methylphenyl)methanol can partially dehydrate or oxidize, creating "ghost peaks" that falsely lower the calculated purity.

Alternative 2: ¹H-qNMR (Quantitative NMR)
  • Pros: Does not require a reference standard of the analyte. Provides absolute purity.

  • Cons: Lower sensitivity (LOD ~1%). Cannot detect trace regioisomers (<1%) effectively if signals overlap.

Alternative 3: RP-HPLC (High-Performance Liquid Chromatography)
  • Pros: The acidic mobile phase suppresses the ionization of the benzoic acid impurity, ensuring sharp peaks. UV detection at 220-254 nm is highly sensitive for the aromatic ring.

Recommended Experimental Protocol: RP-HPLC

This protocol is designed as a self-validating system. If the System Suitability Tests (SST) fail, the data is invalid.

Chromatographic Conditions[6][7][8]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why? End-capping prevents interaction between the benzylic -OH and silanol groups, reducing tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 220 nm (for impurities) and 254 nm (for assay).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.01090Ramp (Elute non-polars)
20.01090Hold (Wash)
20.19010Re-equilibration
25.09010End
System Suitability Test (SST) Criteria

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Area: ≤ 2.0% (Validates injector precision).

  • Tailing Factor (T): 0.8 < T < 1.5 (Validates column health).

  • Theoretical Plates (N): > 5000 (Validates column efficiency).

Visualizing the QC Logic

The following diagrams illustrate the impurity origins and the decision matrix for QC release.

Diagram 1: Impurity Origin & Control Points

This diagram maps how synthesis choices lead to specific impurities that the QC method must detect.

ImpurityPathways Start Precursor: 4-chloro-2-fluoro-3-methylbenzoic acid Reaction Reduction Step (LiAlH4 or Borane) Start->Reaction Synthesis ImpurityB Impurity B: Acid (Unreacted) Start->ImpurityB Residual Starting Material Product Target: (4-chloro-2-fluoro-3-methylphenyl)methanol Reaction->Product Major Pathway ImpurityA Impurity A: Aldehyde (Incomplete Red.) Reaction->ImpurityA Partial Reduction ImpurityC Impurity C: Regioisomers Reaction->ImpurityC Isomeric Contamination QC QC Checkpoint: HPLC-UV Product->QC ImpurityA->QC ImpurityB->QC ImpurityC->QC

Caption: Synthesis pathway highlighting critical impurities (Aldehyde, Acid, Regioisomers) requiring HPLC separation.

Diagram 2: QC Decision Matrix (Workflow)

A logic gate for determining batch release based on the comparative methods discussed.

QCDecisionTree Sample Crude Sample Received Solubility Solubility Check (MeCN/H2O) Sample->Solubility HPLC Primary Test: RP-HPLC (Gradient) Solubility->HPLC Dissolved GC Secondary Test: GC-FID (Headspace) Solubility->GC Volatiles Decision1 Purity > 98.0%? HPLC->Decision1 Decision2 Residual Solvents < ICH Limits? GC->Decision2 Decision1->Decision2 Yes NMR Investigative: 1H-NMR / qNMR Decision1->NMR No (Unknown Peak) Pass RELEASE BATCH Decision2->Pass Yes Fail REJECT / RE-PURIFY Decision2->Fail No NMR->Fail Structure Confirmed Impurity

Caption: Integrated QC workflow combining HPLC (Purity) and GC (Solvents) for final batch release.

Acceptance Criteria (Specification)

For pharmaceutical intermediate grade, the following specifications are recommended based on ICH Q3A guidelines:

  • Appearance: White to off-white solid.

  • Identification (IR/NMR): Conforms to structure.

  • HPLC Purity (Area %): ≥ 98.0%.

  • Single Max Impurity: ≤ 0.5% (specifically the aldehyde).

  • Total Impurities: ≤ 2.0%.

  • Water Content (KF): ≤ 0.5%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76903823, (4-Chloro-2-fluoro-3-methylphenyl)methanol. Retrieved from [Link]

  • SIELC Technologies (2018). HPLC Method for Analysis of Benzyl Alcohol and Derivatives. Retrieved from [Link]

  • Helix Chromatography (2025). HPLC Methods for analysis of Benzyl alcohol and Preservatives. Retrieved from [Link]

Sources

Benchmarking Synthetic Routes for (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks synthetic strategies for (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2), a critical halogenated building block in medicinal chemistry and agrochemical development.

Executive Summary

(4-chloro-2-fluoro-3-methylphenyl)methanol is a densely functionalized benzyl alcohol used as a pharmacophore in kinase inhibitors and a precursor for advanced herbicides. Its synthesis is complicated by the "tetrasubstituted" benzene core, where the relative positioning of the chlorine, fluorine, and methyl groups creates significant steric and electronic constraints.

This guide evaluates three primary synthetic pathways:

  • The "De Novo" Route (Recommended): Regioselective Directed Ortho-Lithiation (DoM) of 2-chloro-6-fluorotoluene.

  • The "Medicinal Chemist" Route: Reduction of commercial 4-chloro-2-fluoro-3-methylbenzaldehyde.

  • The "Scale-Up" Route: Borane-mediated reduction of the corresponding benzoic acid.

Route 1: Directed Ortho-Lithiation (DoM) of 2-Chloro-6-fluorotoluene

Status: Best for Cost-Efficiency & Process Control | Complexity: High

This route constructs the benzyl alcohol moiety directly onto the commercially available precursor 2-chloro-6-fluorotoluene (CAS 443-83-4). It leverages the strong ortho-directing ability of the fluorine atom to install the hydroxymethyl group with high regioselectivity.

Mechanism & Rationale

The reaction relies on the acidity of the proton at the C5 position (relative to toluene numbering). The fluorine atom at C6 coordinates the lithium base (n-BuLi or LDA), directing deprotonation exclusively to the adjacent C5 position. This position corresponds to C1 in the final benzyl alcohol product.

Key Advantage: The chlorine atom at C2 is a weaker director than fluorine, preventing lithiation at C3. The methyl group at C1 blocks the other ortho position to chlorine, ensuring a single regioisomer.

DoM_Pathway SM 2-Chloro-6-fluorotoluene (CAS 443-83-4) Complex Lithium-F Coordination (Pre-complex) SM->Complex LDA, THF -78°C Lithio Lithiated Intermediate (5-Li-2-Cl-6-F-toluene) Complex->Lithio Deprotonation (Ortho to F) Product Target Benzyl Alcohol (CAS 1505020-05-2) Lithio->Product 1. Paraformaldehyde 2. H3O+ Quench

Figure 1: Regioselective lithiation pathway driven by fluorine-directed metalation.

Experimental Protocol
  • Setup: Flame-dry a 250 mL 3-neck flask and flush with Argon.

  • Reagents: Charge with 2-chloro-6-fluorotoluene (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C .

  • Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 30 mins. Maintain internal temperature < -70°C.

    • Checkpoint: Stir for 1 hour at -78°C to ensure complete deprotonation. The solution typically turns deep yellow/orange.

  • Electrophile Addition: Add Paraformaldehyde (solid, depolymerized, 2.0 eq) or DMF (followed by NaBH4 reduction). Paraformaldehyde provides the alcohol directly.

  • Quench: Allow to warm to 0°C, then quench with sat. NH4Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Performance Metrics:

  • Yield: 82-88%

  • Regioselectivity: >98:2

  • Cost: Low (Starting material ~$50/kg).

Route 2: Reduction of 4-Chloro-2-fluoro-3-methylbenzaldehyde

Status: Best for Speed & Low Complexity | Complexity: Low

For medicinal chemistry campaigns where time is more critical than material cost, reducing the commercially available aldehyde is the standard approach.

Workflow

This route utilizes Sodium Borohydride (NaBH4) , a mild reducing agent that selectively reduces the aldehyde without affecting the aryl chloride or fluoride.

Reduction_Workflow Start Start: 4-Chloro-2-fluoro-3-methylbenzaldehyde Step1 Dissolve in MeOH (0°C) Start->Step1 Step2 Add NaBH4 (0.5 eq) portionwise Step1->Step2 Step3 Stir 30 min @ RT Step2->Step3 Step4 Quench (1N HCl) & Extract Step3->Step4 End Pure Product (Quant. Yield) Step4->End

Figure 2: Standard reduction workflow for aldehyde precursors.

Experimental Protocol
  • Dissolve 4-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in Methanol (0.2 M).

  • Cool to 0°C. Add NaBH4 (0.6 eq) slowly to manage H2 evolution.

  • Monitor by TLC (approx. 15-30 mins).

  • Quench with water/1N HCl. Remove MeOH in vacuo and extract.

Performance Metrics:

  • Yield: 95-99%

  • Purity: Often requires no chromatography.

  • Cost: High (Aldehyde precursor >$1000/kg).

Route 3: Reduction of 4-Chloro-2-fluoro-3-methylbenzoic Acid

Status: Alternative for Bulk Manufacturing | Complexity: Medium

If the aldehyde is unstable or unavailable, the carboxylic acid (often a hydrolysis product of nitriles) serves as a robust precursor.

Protocol Variation

Unlike the aldehyde, the acid requires stronger reducing agents.

  • Reagent A: Borane-THF (BH3·THF) . Highly selective, reduces acid to alcohol rapidly at RT.

  • Reagent B: LiAlH4 . Effective but requires stricter safety controls due to pyrophoricity.

Critical Note: The presence of the aryl chloride and fluoride makes LiAlH4 slightly risky at high temperatures (potential for defluorination/dechlorination side reactions). Borane-THF is preferred for chemoselectivity.

Comparative Analysis

FeatureRoute 1: DoM (Lithiation)Route 2: Aldehyde Red.Route 3: Acid Red.
Starting Material 2-Chloro-6-fluorotoluene4-Chloro-2-fluoro-3-methylbenzaldehyde4-Chloro-2-fluoro-3-methylbenzoic acid
SM Availability Commodity Chemical (High)Fine Chemical (Med/Low)Fine Chemical (Med)
Reagent Cost Low ($)High (

$)
Medium (

)
Atom Economy HighHighGood
Scalability Difficult (Cryogenic)Excellent Good
Safety Profile Pyrophoric (n-BuLi/LDA)Safe (NaBH4)H2 Evolution (BH3)
Rec.[1][2][3][4][5] Use Case Process Dev / Mfg Discovery / MedChem Pilot Scale
Scientific Validation & Troubleshooting
  • Regioselectivity Validation: In Route 1, confirm regiochemistry using 1H-NMR. The product should show two aromatic doublets (or a dd) with coupling constants typical of ortho hydrogens (7-9 Hz). If lithiation occurs at C3 (between Cl and Me), the substitution pattern will shift, often resulting in meta coupling or singlets.

  • Temperature Control: For Route 1, strictly maintain <-70°C. Above -60°C, the lithiated species may undergo "benzyne" formation via LiF elimination, leading to tarry polymerization.

References

  • Precursor Availability: 2-Chloro-6-fluorotoluene (CAS 443-83-4)
  • Lithiation Methodology: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990, 90, 879.
  • Target Molecule: (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS 1505020-05-2).
  • Analogous Synthesis: Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid via lithiation.
  • Patent Reference: "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." US Patent 8,822,730 B2. (Demonstrates stability of the 4-Cl-2-F-3-Me core under basic/metallic conditions).

Sources

Safety Operating Guide

(4-chloro-2-fluoro-3-methylphenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (4-Chloro-2-fluoro-3-methylphenyl)methanol

As materials science and drug development advance, halogenated building blocks like (4-chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) have become indispensable for enhancing the metabolic stability and lipophilicity of active pharmaceutical ingredients. However, the exact structural features that make this compound valuable—its halogenation and reactive benzylic alcohol group—necessitate rigorous safety and disposal protocols.

As a Senior Application Scientist, I have designed this guide to bridge the gap between benchtop utility and environmental compliance. By understanding the chemical causality behind waste segregation, your laboratory can maintain scientific integrity, ensure operational safety, and avoid costly regulatory penalties.

Part 1: Chemical Profiling & Mechanistic Hazard Assessment

Before handling any compound, we must understand the causality behind its hazards. (4-Chloro-2-fluoro-3-methylphenyl)methanol contains a benzylic alcohol group, making it a reactive nucleophile or electrophile depending on the activation state. More critically for waste management, the aromatic ring is di-halogenated with both 1[1].

The Mechanistic "Why": Under standard combustion (the primary disposal method for organic lab waste), halogens do not simply burn into harmless CO₂ and H₂O. Instead, they form highly corrosive hydrohalic acids (HCl and HF). If incinerated in standard facilities, these gases destroy equipment and act as precursors to highly toxic environmental pollutants like dioxins and furans. Therefore, this compound must be strictly managed as Halogenated Organic Waste , which requires routing to specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with high-temperature incinerators and acid-gas scrubbers[2].

Table 1: Physicochemical & Hazard Profile

Property / AttributeSpecification / CodeMechanistic Implication & Operational Impact
CAS Number 1505020-05-2Unique identifier required for inventory and EH&S tracking.
Molecular Weight 174.60 g/mol Relevant for stoichiometric calculations and waste mass tracking[1].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation; respiratory tract irritant[1].
Waste Classification Halogenated SolventTriggers strict EPA/RCRA "cradle-to-grave" tracking requirements[2].

Part 2: Operational Handling Protocol

To ensure a self-validating safety system, handling must follow a strict hierarchy of controls.

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations (weighing, dissolution, and reaction setup) must be performed inside a certified, properly functioning chemical fume hood to mitigate the 3[3].

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, splash goggles, and a standard lab coat[3]. The benzylic alcohol moiety can facilitate dermal penetration, making skin protection critical against 1[1].

  • In-Process Segregation: During the experiment, dedicate specific glassware and disposable spatulas solely to halogenated compounds to prevent cross-contamination with non-halogenated waste streams[4].

Part 3: Strategic Waste Segregation & Disposal Methodology

The most common and costly error in laboratory waste management is the commingling of halogenated and non-halogenated wastes. Because halogenated waste requires specialized incineration, mixing even a small amount of (4-chloro-2-fluoro-3-methylphenyl)methanol into a non-halogenated waste carboy forces the 2, needlessly increasing disposal costs by up to 300%[2][4].

Step-by-Step Disposal Protocol:

  • Container Selection: Use an EH&S-approved, chemically compatible container (typically a 5)[5]. Do not use metal containers, as trace moisture can react with halogens over time to form acids that corrode the vessel.

  • Waste Segregation: Verify that the waste stream contains ONLY halogenated solvents or compatible organic mixtures. NEVER mix this compound with heavy metals, strong acids, or oxidizers[4][6].

  • Labeling: Immediately affix a "Hazardous Waste" tag upon the first drop of waste entering the container. Explicitly list "(4-chloro-2-fluoro-3-methylphenyl)methanol" and check the boxes for "Toxic" and "Halogenated"[3][4].

  • Satellite Accumulation Area (SAA) Storage: Store the closed container in a designated SAA within the lab (at or near the point of generation). The container must sit in 4 (a spill tray) to capture any catastrophic leaks[4].

  • EH&S Transfer: Once the container is 90% full, or reaches the maximum accumulation time limit (often 90 to 180 days depending on local RCRA generator status), submit a pickup request to your Environmental Health and Safety (EH&S) department for transport[2][3].

Table 2: Waste Compatibility Matrix

Waste StreamCompatibility with (4-Chloro-2-fluoro-3-methylphenyl)methanolAction Required
Dichloromethane / ChloroformHighly Compatible Combine in Halogenated Waste container[6].
Methanol / Acetone / HexanesCompatible but Not Recommended Do not mix unless necessary; increases total halogenated waste volume[2][4].
Nitric Acid / Sulfuric AcidIncompatible Keep strictly separate to prevent exothermic reactions[6].

Part 4: Visualizing the Disposal Workflow

To operationalize this logic, follow the decision-tree workflow below for the disposal of this specific compound.

WasteDisposal Start Waste Generation: (4-chloro-2-fluoro-3-methylphenyl)methanol Decision Is it mixed with non-halogenated solvents? Start->Decision Halogenated Label as: Halogenated Organic Waste Decision->Halogenated No Mixed Warning: Entire mixture must be treated as Halogenated Waste Decision->Mixed Yes SAA Store in Satellite Accumulation Area (SAA) (Secondary Containment) Halogenated->SAA Mixed->SAA EHSPickup EH&S / Certified Hazmat Pickup Request SAA->EHSPickup TSDF High-Temperature Incineration (Permitted TSDF) EHSPickup->TSDF

Logical decision tree for the segregation, accumulation, and disposal of halogenated organic waste.

Part 5: Emergency Spill Response

In the event of an accidental spill, immediate and calculated action is required:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent inhalation exposure.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or specialized chemical spill pads)[4].

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag or bucket.

  • Dispose: Tag the cleanup materials as "Halogenated Hazardous Waste - Spill Debris" and request an immediate EH&S pickup[4].

References

  • Fluorochem. "(4-Chloro-2-fluoro-3-methylphenyl)methanol Hazard Profile & SDS." fluorochem.co.uk. 1

  • Oregon State University. "Hazardous Waste Reduction - Environmental Health and Safety." oregonstate.edu. 5

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." temple.edu. 4

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." louisville.edu. 6

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." hazardouswasteexperts.com. 2

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." allsource-environmental.com. 3

Sources

Personal protective equipment for handling (4-chloro-2-fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for (4-Chloro-2-fluoro-3-methylphenyl)methanol

As a Senior Application Scientist, I emphasize that effective laboratory safety extends beyond mere compliance; it requires a mechanistic understanding of the chemicals we handle. (4-Chloro-2-fluoro-3-methylphenyl)methanol (CAS: 1505020-05-2) is a highly functionalized halogenated benzyl alcohol utilized in advanced drug development and synthetic pathways. This guide provides a self-validating system for its safe handling, operational logistics, and disposal, grounded in the compound's specific physicochemical properties.

Chemical Identity & Quantitative Hazard Data

To design an effective handling strategy, we must first quantify the molecular behavior of the compound. The following table summarizes the key physicochemical properties that dictate our safety protocols.

PropertyValueMechanistic Implication
Molecular Weight 174.60 g/mol Low molecular weight facilitates rapid diffusion across biological membranes.
Calculated LogP ~2.46High lipophilicity; partitions easily into lipid bilayers, increasing dermal risk[1].
Physical State Solid (Powder/Crystalline)Mechanical manipulation generates inhalable micro-dust (GHS H335).

Mechanistic Toxicology & Hazard Assessment

Understanding why a chemical is hazardous ensures that safety protocols are applied logically rather than blindly.

  • Dermal Penetration via Lipophilicity: The presence of chlorine and fluorine substituents on the toluene core significantly increases the molecule's lipophilicity, yielding a 1[1]. This high lipid solubility facilitates rapid penetration through the stratum corneum (the skin's outer lipid barrier), making unprotected dermal contact a severe risk for systemic absorption.

  • Metabolic Toxification: While the parent compound is a localized irritant, benzylic alcohols are known 2in vivo[2]. SULT-mediated conjugation converts the benzylic hydroxyl group into a reactive sulfate ester, an electrophile capable of forming covalent adducts with cellular proteins and DNA[2]. Strict prevention of systemic exposure is therefore mandatory.

Personal Protective Equipment (PPE) Matrix

Every PPE recommendation below is a direct countermeasure to the mechanistic hazards outlined above.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness).Nitrile provides a robust barrier against lipophilic halogenated aromatics. Latex is highly permeable to such organics and must be strictly avoided.
Eye Protection ANSI Z87.1 compliant unvented safety goggles.Prevents micro-dust deposition on the ocular mucosa during powder transfer. Standard safety glasses are insufficient for dust mitigation.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Prevents accumulation of static-charged chemical dust on personal clothing.
Respiratory Class II Fume Hood (80-120 fpm face velocity).Active ventilation is the primary engineering control against the inhalation of aerosolized benzylic alcohol particulates.

Standard Operating Procedure: Handling & Experimental Workflow

To ensure a self-validating safety loop, follow this exact sequence for weighing and transferring the compound.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Engineering Control Verification: Verify the fume hood monitor displays a face velocity between 80 and 120 fpm. Clear the workspace of incompatible reagents (e.g., strong oxidizers or concentrated acids).

  • Static Mitigation: Halogenated organic powders are prone to static cling, which increases aerosolization risk. Pass an anti-static bar or zero-stat gun over the analytical balance, the weighing vessel, and the stainless-steel spatula.

  • Enclosed Transfer: Tare a conductive weigh boat or a glass vial on the balance inside the fume hood. Carefully transfer the required mass of (4-chloro-2-fluoro-3-methylphenyl)methanol.

  • Immediate Solubilization/Sealing: If the material is to be moved across the lab, cap the vial tightly immediately after weighing. If reacting immediately, add the required reaction solvent (e.g., anhydrous DMSO or DCM) 3[3].

  • Decontamination: Wipe down the spatula and balance pan with a solvent compatible with halogenated organics (e.g., isopropanol), followed by a secondary wipe with deionized water.

Logical Workflow Diagram

SafeHandlingWorkflow Start Start: Chemical Handling (4-chloro-2-fluoro-3-methylphenyl)methanol PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm) PPE->Hood Weigh Anti-static Weighing & Closed Vial Transfer Hood->Weigh Spill Spill Occurs? Weigh->Spill SpillYes Dampen with Isopropanol. Scoop into Halogenated Waste. Spill->SpillYes Yes SpillNo Proceed to Reaction/ Dissolution Spill->SpillNo No Dispose Dispose as Halogenated Organic Waste SpillYes->Dispose SpillNo->Dispose Post-Reaction Waste

Decision tree and exposure control workflow for handling halogenated benzyl alcohols.

Spill Response and Disposal Plan

Because of the environmental persistence of fluorinated and chlorinated aromatics, disposal and spill response must be rigorously controlled.

Step-by-Step Methodology: Immediate Spill Response

  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 2-meter radius to prevent tracking the powder.

  • Dust Suppression (Critical Step): Do not dry-sweep the solid, as this will aerosolize the compound. Lightly mist the spilled powder with a mild solvent (e.g., isopropanol) or place damp paper towels over the area.

  • Collection: Use a non-sparking, disposable plastic scoop to collect the dampened material. Transfer it directly into a hazardous waste container with a secure lid.

  • Surface Decontamination: Wash the affected surface with a detergent solution to break down residual lipophilic traces, followed by an alcohol wipe.

Waste Segregation and Disposal

  • Halogenated Segregation: All waste containing (4-chloro-2-fluoro-3-methylphenyl)methanol—including contaminated gloves, paper towels, and reaction byproducts—must be strictly segregated into containers labeled "Halogenated Organic Waste."

  • Incineration Rationale: Halogenated waste requires specialized high-temperature incineration (typically >1,100°C) to prevent the environmental release of toxic dioxins and furans. Mixing this with non-halogenated waste streams violates environmental guidelines and compromises facility safety.

References

  • Title: (4-Chloro-2-fluoro-3-methylphenyl)methanol Product Data Source: fluorochem.co.uk URL: 1

  • Title: Sulphotransferase-mediated toxification of chemicals in mouse models Source: nih.gov URL: 2

  • Title: A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols Source: benchchem.com URL: 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.